Product packaging for Debromohymenialdisine(Cat. No.:CAS No. 125118-55-0)

Debromohymenialdisine

Cat. No.: B1141941
CAS No.: 125118-55-0
M. Wt: 245.24 g/mol
InChI Key: JYRJOQGKGMHTOO-VURMDHGXSA-N
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Description

Debromohymenialdisine has been reported in Stylissa massa, Cymbastela cantharella, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N5O2 B1141941 Debromohymenialdisine CAS No. 125118-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRJOQGKGMHTOO-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415332
Record name Debromohymenialdisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125118-55-0, 75593-17-8
Record name Debromohymenialdisine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Debromohymenialdisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Marine Origins of Debromohymenialdisine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debromohymenialdisine, a pyrroloazepine alkaloid of marine origin, has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against a range of protein kinases. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its isolation from various marine sponges. Quantitative data on the yield of this valuable compound from different species are presented in a comparative format. Furthermore, this document outlines comprehensive experimental protocols for the extraction, purification, and characterization of this compound. Finally, we delve into the molecular mechanisms of action by visualizing the key signaling pathways modulated by this promising therapeutic lead, specifically the MEK/ERK and Chk1/Chk2 pathways, using detailed diagrams generated with the Graphviz DOT language.

Natural Sources and Isolation Yields

This compound is a secondary metabolite primarily isolated from marine sponges of the orders Axinellida and Halichondrida. Several species have been identified as prominent natural sources of this compound. This section provides a comparative summary of the reported yields of this compound from different marine sponge species, offering valuable insights for natural product sourcing and extraction efforts.

Marine Sponge SpeciesYield of this compoundReference
Axinella sp.10.9% of dry weight in the C1 cell fraction[1][2]
Axinella sp.0.17 g from a 1.5 g soluble fraction[3]
Stylissa sp.4.9 mg from a 200 mg chromatographic fraction
Phakellia flabellataFirst isolated from this species, but specific yield data is not readily available in the reviewed literature.[1]

Table 1: Comparative Yield of this compound from Various Marine Sponges.

Experimental Protocols

The successful isolation and purification of this compound are critical for subsequent biological and pharmacological studies. This section provides detailed methodologies for the extraction and purification of this compound from two of its prominent marine sponge sources, Stylissa sp. and Axinella sp.

Isolation of (10Z)-Debromohymenialdisine from Stylissa sp.

The following protocol is adapted from a study that successfully isolated (10Z)-Debromohymenialdisine from the marine sponge Stylissa sp.

2.1.1. Extraction and Fractionation:

  • Freeze-dry the collected sponge specimen (e.g., 1.3 kg).

  • Extract the dried sponge material with methanol (MeOH) at room temperature.

  • Partition the resulting extract between dichloromethane (CH2Cl2) and water (H2O).

  • Separate the aqueous layer and re-partition it with butanol (BuOH).

  • Subject the butanolic layer (e.g., 22.8 g) to reversed-phase chromatography. Elute with a stepwise gradient from 50% H2O to 100% MeOH to obtain multiple fractions.

2.1.2. Purification:

  • Identify the active fraction(s) through bioassay-guided fractionation.

  • Chromatograph the active fraction (e.g., 200 mg of Fraction I) on a Sephadex LH-20 column to yield several subfractions.

  • Separate the active subfraction (e.g., 30 mg of subfraction I5) by reversed-phase High-Performance Liquid Chromatography (HPLC).

  • Utilize a Phenomenex C8 column (250 × 10 mm) with a gradient elution from 20% MeOH + 80% H2O with 0.1% formic acid to 100% MeOH over 45 minutes at a flow rate of 1.5 mL/min.

  • (10Z)-debromohymenialdisine can be obtained at a specific retention time (e.g., 18 minutes), yielding a pure compound (e.g., 4.9 mg).

Isolation of this compound from Axinella sp.

This protocol outlines the general procedure for isolating this compound from the marine sponge Axinella sp.[3][4]

2.2.1. Extraction and Initial Fractionation:

  • Extract the sponge material with methanol (MeOH).

  • Partition the crude extract between organic solvents (e.g., n-butanol) and water.[4]

  • Isolate the n-BuOH layer which contains the target compounds.[4]

2.2.2. Chromatographic Purification:

  • Subject the n-BuOH soluble fraction to column chromatography on Sephadex LH-20.[4]

  • Further purify the resulting fractions using C-18 column chromatography to isolate this compound and its analogue, hymenialdisine.[4]

Signaling Pathway Modulation

This compound exerts its biological effects by targeting and inhibiting key protein kinases involved in cell cycle regulation and signal transduction. The following sections detail its inhibitory action on the MEK/ERK and Chk1/Chk2 signaling pathways, visualized through Graphviz diagrams.

Inhibition of the MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been identified as a potent inhibitor of MEK1, a central kinase in this pathway. By inhibiting MEK1, this compound prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling events that contribute to cell growth and proliferation.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation DBH This compound DBH->MEK inhibits

Caption: Inhibition of the MEK/ERK signaling pathway by this compound.

Inhibition of the Chk1/Chk2 DNA Damage Response Pathway

In response to DNA damage, cells activate checkpoint kinases Chk1 and Chk2 to arrest the cell cycle and allow for DNA repair. This compound has been shown to inhibit both Chk1 and Chk2, thereby abrogating the DNA damage checkpoint. This activity makes it a potential sensitizer for cancer therapies that induce DNA damage.

DNA_Damage_Pathway cluster_cdc DNADamage DNA Damage ATM_ATR ATM / ATR DNADamage->ATM_ATR activates Chk2 Chk2 ATM_ATR->Chk2 phosphorylates Chk1 Chk1 ATM_ATR->Chk1 phosphorylates Cdc25 Cdc25 phosphatases Chk2->Cdc25 inhibits Chk1->Cdc25 inhibits CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs activates CellCycleArrest Cell Cycle Arrest DBH This compound DBH->Chk2 inhibits DBH->Chk1 inhibits

References

Debromohymenialdisine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debromohymenialdisine is a marine-derived pyrroloazepine alkaloid that has garnered significant attention in the scientific community for its potent biological activities.[1] Isolated from marine sponges of the genera Stylissa, Axinella, and Phakellia, this natural product has demonstrated notable efficacy as a protein kinase inhibitor, particularly targeting key regulators of the cell cycle and DNA damage response.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed summaries of its inhibitory actions on various kinases are presented in tabular format for clarity. Furthermore, this document outlines the signaling pathway through which this compound exerts its effects on the G2 DNA damage checkpoint and includes a diagrammatic representation of this pathway. While detailed experimental protocols for its synthesis and biological evaluation are embedded within key scientific literature, this guide will reference the primary sources for these methodologies.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a fused pyrrolo[2,3-c]azepin-8-one core linked to a 2-amino-1,5-dihydro-5-oxo-4H-imidazol-4-ylidene moiety.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₁H₁₁N₅O₂[3]
Molecular Weight 245.24 g/mol [3]
IUPAC Name (4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one[4]
CAS Number 75593-17-8[3]
Appearance Yellow solid[1]
Solubility Soluble in DMSO, Ethanol, and Methanol[1]
SMILES C1CNC(=O)C2=C(C1=C3C(=O)NC(=N)N3)C=CN2[4]
InChI Key JYRJOQGKGMHTOO-VURMDHGXSA-N[4]

Note: An experimentally determined melting point has not been found in the reviewed literature.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of several protein kinases, with a particularly significant impact on the G2 DNA damage checkpoint.[1][2] This activity is primarily attributed to its inhibition of the serine/threonine kinases Chk1 and Chk2.[1][2]

Table 2: Biological Activity of this compound (IC₅₀ Values)

Target KinaseIC₅₀Reference(s)
Checkpoint Kinase 1 (Chk1)3 µM[1]
Checkpoint Kinase 2 (Chk2)3.5 µM[1]
MAP Kinase Kinase 1 (MEK1)881 nM[1]
Glycogen Synthase Kinase 3β (GSK-3β)1.39 µM[1]
Cyclin-Dependent Kinase 5/p25 (CDK5/p25)9.12 µM[1]
Protein Tyrosine Kinase 6 (PTK6)0.6 µM[1]
G2 Checkpoint Inhibition (in MCF-7 cells)8 µM[2]
Cytotoxicity (in MCF-7 cells)25 µM[2]
DNA Damage Response Pathway

In response to DNA damage, cells activate complex signaling pathways to arrest the cell cycle and initiate repair mechanisms. Two key apical kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated by DNA double-strand breaks and single-strand DNA, respectively. These kinases then phosphorylate and activate the downstream checkpoint kinases, Chk1 and Chk2.

Activated Chk1 and Chk2 subsequently phosphorylate and inactivate the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C). The inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Specifically, the inhibition of Cdc25C prevents the activation of the CDK1/Cyclin B complex, leading to arrest at the G2/M checkpoint.

This compound's inhibitory action on Chk1 and Chk2 disrupts this signaling cascade, leading to the abrogation of the G2 checkpoint. This makes cancer cells, which often have a defective G1 checkpoint, more susceptible to DNA-damaging agents and radiation therapy.

DNA_Damage_Response cluster_checkpoint Checkpoint Control DNA_Damage DNA Damage (e.g., ds breaks, ss breaks) ATM_ATR ATM / ATR (Apical Kinases) DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 (Checkpoint Kinases) ATM_ATR->Chk1_Chk2 phosphorylates & activates Cdc25 Cdc25 Phosphatases (Cdc25A, B, C) Chk1_Chk2->Cdc25 phosphorylates & inhibits Debromo This compound Debromo->Chk1_Chk2 inhibits CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK1/Cyclin B) Cdc25->CDK_Cyclin dephosphorylates & activates G2_M_Arrest G2/M Checkpoint Arrest CDK_Cyclin->G2_M_Arrest inhibition leads to Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression promotes

Caption: DNA Damage Response Pathway and the inhibitory action of this compound.

Experimental Protocols

The detailed experimental methodologies for the synthesis, isolation, and biological evaluation of this compound are described in the peer-reviewed scientific literature. Below are key references that provide these protocols.

Synthesis of this compound

The total synthesis of this compound and its analogs has been reported in several publications. These papers provide detailed reaction schemes, purification methods, and characterization data. A key challenge in the synthesis is the regioselective formation of the core heterocyclic structure. For detailed protocols, please refer to:

  • Saleem, R. S. Z., Lansdell, T. A., & Tepe, J. J. (2012). Synthesis and evaluation of this compound-derived Chk2 inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1475-1481.

A general workflow for the synthesis and evaluation of this compound analogs is depicted below.

Synthesis_Workflow Starting_Materials Commercially Available Starting Materials Multi_Step Multi-step Organic Synthesis Starting_Materials->Multi_Step Purification Purification (e.g., Chromatography) Multi_Step->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assays) Characterization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Multi_Step Iterative Refinement

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Kinase Inhibition Assays

The inhibitory activity of this compound against various kinases is typically determined using in vitro kinase assays. These assays generally involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified. For specific methodologies, please refer to:

  • Curman, D., Cinel, B., Williams, D. E., Rundle, N., Block, W. D., Goodarzi, A. A., ... & Roberge, M. (2001). Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound. Journal of Biological Chemistry, 276(21), 17914-17919.

Cell Cycle Analysis

The effect of this compound on the cell cycle is commonly assessed using flow cytometry. This technique involves treating cells with the compound, followed by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity of individual cells is then measured, which correlates with the DNA content and allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). For detailed protocols, please refer to the aforementioned publication by Curman et al. (2001).

Conclusion

This compound stands out as a promising natural product with significant potential in cancer research and therapy. Its well-defined mechanism of action as a Chk1 and Chk2 inhibitor provides a solid foundation for its further development as a therapeutic agent, particularly in combination with DNA-damaging treatments. The chemical synthesis of this compound and its analogs opens avenues for structure-activity relationship studies aimed at enhancing its potency and selectivity. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating marine-derived molecule. Further investigation into its in vivo efficacy and safety profile is warranted to translate its promising preclinical activity into clinical applications.

References

Debromohymenialdisine: A Technical Guide to its Role in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the marine sponge alkaloid Debromohymenialdisine (DBH) and its significant role in the regulation of the cell cycle. DBH has been identified as a potent inhibitor of the G2 DNA damage checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis.[1][2][3] This guide will detail its mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for its study, and visualize the associated signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts targeting cell cycle checkpoints in oncology and other therapeutic areas.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[4] Checkpoints are critical surveillance mechanisms that monitor the integrity of the genome and halt cell cycle progression in response to DNA damage, allowing time for repair.[1][3][5] The G2 checkpoint, preceding mitosis, is particularly crucial for preventing the propagation of genetic errors.[1]

This compound, a pyrroloazepine alkaloid isolated from marine sponges, has emerged as a significant chemical tool for studying and potentially targeting this checkpoint.[2][3] It has been shown to abrogate the G2 checkpoint, sensitizing cancer cells to DNA-damaging agents.[1][3] This guide will explore the molecular basis of DBH's activity and provide practical information for researchers in the field.

Mechanism of Action: G2 Checkpoint Inhibition

This compound functions as a chemical inhibitor of the G2 DNA damage checkpoint.[1][2][3] Its primary mechanism involves the direct inhibition of two key serine/threonine protein kinases: Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2][3]

Chk1 and Chk2 are central transducers in the DNA damage response pathway.[6] Upon DNA damage, upstream kinases such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated.[6][7] These kinases then phosphorylate and activate Chk1 and Chk2.[6] Activated Chk1 and Chk2, in turn, phosphorylate and inactivate Cdc25 phosphatases.[8][9][10] The inactivation of Cdc25 prevents the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1), the key enzyme required for entry into mitosis.[9] By inhibiting Chk1 and Chk2, DBH prevents the inactivation of Cdc25, leading to the premature activation of CDK1 and entry into mitosis, even in the presence of DNA damage.

Notably, studies have shown that this compound does not inhibit the upstream kinases ATM or ATR, indicating its specificity for the downstream checkpoint kinases.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

ParameterTarget/AssayCell LineValueReference
IC50 G2 Checkpoint InhibitionMCF-78 µM[1][3]
IC50 Chk1 Kinase InhibitionIn vitro3 µM[1][3]
IC50 Chk2 Kinase InhibitionIn vitro3.5 µM[1][3]
Cytotoxicity (IC50) MCF-7 CellsMCF-725 µM[1][3]

Signaling Pathway

The signaling pathway illustrating the role of this compound in the G2 DNA damage checkpoint is depicted below.

G2_Checkpoint_Inhibition_by_DBH cluster_upstream Upstream Activation cluster_checkpoint G2 Checkpoint DNA_Damage DNA Damage ATM_ATR ATM / ATR (Kinases) DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 (Kinases) ATM_ATR->Chk1_Chk2 phosphorylates & activates Cdc25 Cdc25 (Phosphatase) Chk1_Chk2->Cdc25 phosphorylates & inactivates CDK1_CyclinB CDK1 / Cyclin B (Mitotic Entry) Cdc25->CDK1_CyclinB dephosphorylates & activates Mitosis Mitosis CDK1_CyclinB->Mitosis DBH This compound (DBH) DBH->Chk1_Chk2 inhibits

Figure 1. G2 Checkpoint Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell-Based G2 Checkpoint Inhibition Assay

This assay is designed to identify compounds that abrogate the G2 checkpoint induced by DNA damage.

Materials:

  • MCF-7 human breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • DNA damaging agent (e.g., Doxorubicin or Etoposide)

  • Nocodazole (mitotic arresting agent)

  • This compound (or other test compounds)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Culture: Seed MCF-7 cells in 6-well plates and allow them to adhere and grow to 60-70% confluency.

  • Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., 0.2 µM Doxorubicin) for a sufficient time to induce G2 arrest (e.g., 16-24 hours).

  • Compound Treatment: Add this compound at various concentrations to the media. Include a vehicle control (e.g., DMSO).

  • Mitotic Arrest: Add nocodazole (e.g., 50 ng/mL) to all wells to trap cells that enter mitosis.

  • Incubation: Incubate the cells for an additional 12-18 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G2/M phase is determined. A decrease in the G2 population and an increase in the mitotic (M) population in the presence of the test compound indicates G2 checkpoint abrogation.

In Vitro Chk1/Chk2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of Chk1 and Chk2.

Materials:

  • Recombinant human Chk1 and Chk2 enzymes

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate peptide (e.g., a synthetic peptide derived from Cdc25C, CHKtide)

  • [γ-³²P]ATP

  • This compound (or other inhibitors)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the specific substrate peptide, and the recombinant Chk1 or Chk2 enzyme.

  • Inhibitor Addition: Add this compound at a range of concentrations. Include a no-inhibitor control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures described above.

G2_Checkpoint_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed MCF-7 Cells B 2. Induce DNA Damage (e.g., Doxorubicin) A->B C 3. Add this compound B->C D 4. Add Nocodazole C->D E 5. Harvest & Fix Cells D->E F 6. Stain with Propidium Iodide E->F G 7. Analyze by Flow Cytometry F->G

Figure 2. Workflow for G2 Checkpoint Inhibition Assay.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_quantification Quantification A 1. Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) B 2. Add this compound A->B C 3. Initiate with [γ-³²P]ATP B->C D 4. Incubate at 30°C C->D E 5. Spot onto Phosphocellulose Paper D->E F 6. Wash and Count Radioactivity E->F G 7. Determine IC50 F->G

Figure 3. Workflow for In Vitro Kinase Assay.

Conclusion

This compound is a valuable pharmacological tool for the study of cell cycle regulation, specifically the G2 DNA damage checkpoint. Its targeted inhibition of Chk1 and Chk2 kinases provides a clear mechanism of action that can be exploited for further research into checkpoint control and for the development of novel cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in this exciting and critical field. Further investigation into the in vivo efficacy and safety of DBH and its analogs is warranted to explore its full therapeutic potential.

References

Debromohymenialdisine: A Marine-Derived Alkaloid with Potent Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Debromohymenialdisine (DBH) is a pyrrole-azepine marine alkaloid originally isolated from sponges of the Stylissa and Agelas genera. It has garnered significant attention within the scientific community for its potent and diverse biological activities, particularly its potential as a therapeutic agent in oncology. This technical guide provides a comprehensive overview of the biological activity of DBH in cancer cell lines, focusing on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Molecular Mechanisms of Action

DBH exerts its anti-cancer effects through a multi-targeted approach, primarily by inhibiting key protein kinases involved in cell cycle regulation, apoptosis, and inflammatory signaling pathways.

1.1. Inhibition of Cell Cycle Kinases: DBH is a potent inhibitor of several cyclin-dependent kinases (CDKs), which are crucial for the progression of the cell cycle. By targeting these kinases, DBH can halt the proliferation of cancer cells. Furthermore, it is a potent inhibitor of the checkpoint kinases Chk1 and Chk2.[1] These kinases are critical for the G2 checkpoint, and their inhibition by DBH leads to cell cycle arrest, particularly in the G2/M phase, in cancer cells such as the MCF7 breast cancer cell line.[1] This targeted inhibition of kinases involved in cell cycle progression is a key component of DBH's anti-proliferative activity.

1.2. Induction of Apoptosis: A primary outcome of DBH treatment in cancer cells is the induction of apoptosis, or programmed cell death. This is a critical mechanism for eliminating malignant cells.[2][3] The induction of apoptosis by DBH is often a consequence of the cell cycle arrest and the inhibition of pro-survival signaling pathways. By disrupting the mitochondrial membrane potential and activating caspases, DBH can trigger the intrinsic apoptotic pathway.[4][5]

1.3. Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): DBH is a known inhibitor of GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[6][7] In the context of cancer, the inhibition of GSK-3β by DBH can contribute to its anti-tumor effects, as GSK-3β is often dysregulated in various malignancies.[8]

1.4. Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer cell survival. DBH has been shown to inhibit the NF-κB signaling pathway.[1] By blocking NF-κB activity, DBH can suppress the expression of anti-apoptotic genes and pro-inflammatory cytokines, thereby sensitizing cancer cells to apoptosis and reducing tumor-promoting inflammation.[9]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potential of DBH is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values of DBH and its related compound, hymenialdisine, across various cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
This compoundMDA-MB-231Human Breast Cancer0.4[10]
This compoundOVCAR3Human Ovarian Cancer1.0[10]
This compoundMDA-MB-435Human Melanoma1.8[10]
HymenialdisineMultiple LinesVarious Cancers0.2 - 1.0[6][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

3.1. Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effect of DBH on cancer cells.

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of DBH (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining): This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cancer cells with DBH at the desired concentration and time point.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

3.3. Cell Cycle Analysis (Propidium Iodide Staining): This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

  • Protocol:

    • Treat cells with DBH as required.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

3.4. Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by DBH.

  • Protocol:

    • Lyse DBH-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Chk1, anti-p-Chk1, anti-caspase-3, anti-p65).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological processes influenced by this compound.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis start Cancer Cell Line Culture seed Seed cells in 96-well plate start->seed treat Add this compound (DBH) (Varying Concentrations) seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance (570nm) solubilize->read calc Calculate IC50 Value read->calc

Experimental Workflow for IC50 Determination using MTT Assay.

G cluster_M M Phase (Mitosis) cluster_Checkpoint G2/M Checkpoint Control DBH This compound CDK1_CyclinB CDK1/Cyclin B Complex DBH->CDK1_CyclinB inhibits Chk1_Chk2 Chk1 / Chk2 DBH->Chk1_Chk2 inhibits Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits Cdc25->CDK1_CyclinB activates DNA_Damage DNA Damage DNA_Damage->Chk1_Chk2 activates

DBH-mediated inhibition of the G2/M cell cycle checkpoint.

G cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBH This compound IKK IKK Complex DBH->IKK inhibits TNFa TNF-α TNFa->IKK activate IL1 IL-1 IL1->IKK activate IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation NFkB_IkB->NFkB IκB degradation Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) NFkB_nuc->Gene_Transcription activates

Inhibition of the NF-κB signaling pathway by DBH.

G cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase DBH This compound Bax_Bak Bax / Bak DBH->Bax_Bak activates Mito Mitochondrial Membrane Potential (ΔΨm) Bax_Bak->Mito disrupts CytoC Cytochrome c Mito->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Casp9 Caspase-9 Apaf1->Casp9 recruits & activates Casp3 Caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Induction of the intrinsic apoptotic pathway by DBH.

Conclusion

This compound exhibits significant anti-cancer activity across a range of cancer cell lines. Its multifaceted mechanism of action, which includes the inhibition of critical cell cycle kinases, induction of apoptosis, and modulation of pro-survival signaling pathways like NF-κB, underscores its potential as a lead compound for the development of novel cancer therapeutics. The data presented in this guide highlights the potent cytotoxicity of DBH and provides a foundation for further preclinical and clinical investigation. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Early Research on Debromohymenialdisine: A Technical Guide to its Role in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research surrounding the marine sponge alkaloid, Debromohymenialdisine (DBH), and its impact on the DNA damage response (DDR). The foundational studies revealed DBH as a potent inhibitor of key checkpoint kinases, highlighting its potential as a tool for cancer research and therapeutic development. This document summarizes the critical quantitative data, details the experimental methodologies employed in these seminal studies, and visualizes the complex signaling pathways and experimental workflows.

Core Findings: Quantitative Analysis of this compound's Biological Activity

Early investigations into the biological effects of this compound focused on its ability to inhibit cell cycle checkpoints and specific protein kinases. The following tables summarize the key quantitative data from this initial research.

ParameterCell LineIC50 Value (µM)
G2 Checkpoint InhibitionMCF-78
CytotoxicityMCF-725

Table 1: Cellular Effects of this compound. The half-maximal inhibitory concentration (IC50) for G2 checkpoint abrogation and general cytotoxicity were determined in the human breast adenocarcinoma cell line, MCF-7.

Target KinaseIC50 Value (µM)
Chk13
Chk23.5
ATMNo Inhibition
ATRNo Inhibition
DNA-PKNo Inhibition

Table 2: In Vitro Kinase Inhibition Profile of this compound. The inhibitory activity of DBH was assessed against a panel of key DNA damage response kinases. DBH selectively inhibits the checkpoint kinases Chk1 and Chk2.[1][2]

Signaling Pathway: this compound's Mechanism of Action

This compound functions as a G2 checkpoint abrogator by directly inhibiting the checkpoint kinases Chk1 and Chk2. These kinases are crucial transducers in the DNA damage response pathway, acting downstream of the primary sensor kinases, ATM and ATR. In response to DNA damage, ATM and ATR are activated and subsequently phosphorylate and activate Chk2 and Chk1, respectively. Activated Chk1 and Chk2 then phosphorylate a variety of downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) required for mitotic entry, thus causing cell cycle arrest in the G2 phase to allow for DNA repair. By inhibiting Chk1 and Chk2, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and cell death.

G2_Checkpoint_Pathway cluster_upstream DNA Damage Sensors cluster_transducers Checkpoint Transducers cluster_effectors Cell Cycle Effectors DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 phosphorylates & inhibits DBH This compound DBH->Chk1_Chk2 inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates G2_M_Transition G2/M Transition CDK_Cyclin->G2_M_Transition promotes

G2 DNA Damage Checkpoint Pathway and DBH Inhibition.

Experimental Protocols

The following sections detail the methodologies used in the early studies to characterize the activity of this compound.

G2 Checkpoint Inhibition Assay

This assay was designed to identify compounds that could override a DNA damage-induced G2 cell cycle arrest.

  • Cell Culture and Treatment: MCF-7 cells were plated in 96-well plates and allowed to adhere.

  • Induction of G2 Arrest: The DNA-damaging agent doxorubicin was added to the cells to induce a G2 checkpoint arrest.

  • Addition of Test Compound: this compound was added at various concentrations to the doxorubicin-treated cells. Nocodazole, a microtubule-depolymerizing agent, was also added to trap any cells that entered mitosis.

  • Incubation: The cells were incubated to allow for checkpoint abrogation and mitotic entry.

  • Cell Fixation and Staining: Cells were fixed and stained with a DNA dye (e.g., propidium iodide) and an antibody against a mitotic marker (e.g., phospho-histone H3).

  • Analysis: The percentage of mitotic cells was determined by flow cytometry. An increase in the mitotic index in the presence of doxorubicin and the test compound indicated G2 checkpoint inhibition.

G2_Checkpoint_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed MCF-7 cells in 96-well plate Add_Doxorubicin Add Doxorubicin (Induce G2 Arrest) Seed_Cells->Add_Doxorubicin Add_DBH Add this compound (Test Compound) Add_Doxorubicin->Add_DBH Add_Nocodazole Add Nocodazole (Trap in Mitosis) Add_DBH->Add_Nocodazole Incubate Incubate Add_Nocodazole->Incubate Fix_Stain Fix and Stain (DNA dye & Mitotic Marker Ab) Incubate->Fix_Stain Flow_Cytometry Flow Cytometry Analysis Fix_Stain->Flow_Cytometry Determine_Mitotic_Index Determine Mitotic Index Flow_Cytometry->Determine_Mitotic_Index

Workflow for the G2 Checkpoint Inhibition Assay.
In Vitro Kinase Assays

These assays were performed to directly measure the inhibitory effect of this compound on Chk1 and Chk2.

  • Preparation of Kinase and Substrate: Recombinant Chk1 or Chk2 kinase was used. A specific peptide substrate for the kinase was also prepared. For immunoprecipitation-based assays, Chk1 or Chk2 was immunoprecipitated from cell lysates.

  • Reaction Mixture: The kinase, substrate, and this compound at various concentrations were combined in a kinase reaction buffer.

  • Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction was allowed to proceed at 30°C for a defined period.

  • Termination of Reaction: The reaction was stopped, and the reaction mixture was spotted onto phosphocellulose paper.

  • Washing: The phosphocellulose paper was washed to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of ³²P incorporated into the substrate was quantified using a scintillation counter. The percentage of kinase inhibition was calculated relative to a control reaction without DBH.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification Prepare_Kinase_Substrate Prepare Recombinant Kinase and Peptide Substrate Prepare_Reaction_Mix Prepare Reaction Mix: Kinase, Substrate, DBH Prepare_Kinase_Substrate->Prepare_Reaction_Mix Initiate_Reaction Initiate with [γ-³²P]ATP Prepare_Reaction_Mix->Initiate_Reaction Incubate_30C Incubate at 30°C Initiate_Reaction->Incubate_30C Stop_Reaction Stop Reaction & Spot on P81 paper Incubate_30C->Stop_Reaction Wash_Paper Wash to remove unincorporated ³²P Stop_Reaction->Wash_Paper Scintillation_Counting Scintillation Counting Wash_Paper->Scintillation_Counting Calculate_Inhibition Calculate % Inhibition Scintillation_Counting->Calculate_Inhibition

Workflow for the In Vitro Kinase Assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay was used to determine the general toxicity of this compound to cancer cells.

  • Cell Seeding: MCF-7 cells were seeded in a 96-well plate and allowed to attach overnight.

  • Compound Addition: this compound was added to the wells at a range of concentrations.

  • Incubation: The cells were incubated with the compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: The culture medium was replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation for Formazan Formation: The plate was incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value was determined.[3][4]

Conclusion

The early research on this compound firmly established it as a selective inhibitor of the checkpoint kinases Chk1 and Chk2. This activity translates to the abrogation of the G2 DNA damage checkpoint, a mechanism with significant therapeutic potential, particularly in p53-deficient cancers that are heavily reliant on this checkpoint for survival after DNA damage. The foundational data and experimental protocols outlined in this guide provide a comprehensive overview for researchers interested in the continued exploration of this compound and other checkpoint kinase inhibitors in the context of cancer therapy and DNA damage response research.

References

Debromohymenialdisine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debromohymenialdisine (DBH) is a marine alkaloid derived from sponges of the Stylissa and Axinella genera. This pyrroloazepine compound has garnered significant scientific interest due to its diverse biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the current understanding of DBH, focusing on its mechanisms of action, relevant signaling pathways, and quantitative efficacy data. The information is presented to support further research and development efforts in oncology, inflammatory diseases, and neurodegenerative disorders.

Quantitative Data Presentation

The following tables summarize the currently available quantitative data on the biological activities of this compound.

Target/AssayCell Line/SystemIC50 Value (µM)Reference
Checkpoint Kinase 1 (Chk1)In vitro3[1][2]
Checkpoint Kinase 2 (Chk2)In vitro3.5[1][2]
G2 DNA Damage CheckpointMCF-78[1][2]
CytotoxicityMCF-725[1][2]

Table 1: Anti-Cancer Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of DBH against key targets in cancer biology.

Therapeutic AreaKey Protein TargetsPotential Mechanism of Action
Oncology Chk1, Chk2Inhibition of DNA damage checkpoint, leading to apoptosis in cancer cells.
Inflammatory Diseases NF-κB, Nrf2, HO-1Inhibition of the pro-inflammatory NF-κB pathway and activation of the antioxidant Nrf2/HO-1 pathway.
Neurodegenerative Diseases GSK-3β, CDK5/p25Inhibition of kinases involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease.

Table 2: Overview of this compound's Therapeutic Potential. This table summarizes the key therapeutic areas, molecular targets, and proposed mechanisms of action for DBH.

Signaling Pathways

The therapeutic effects of this compound are attributed to its modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

DNA Damage Response Pathway

DNA_Damage_Response DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 G2_M_Arrest G2/M Arrest Chk1_Chk2->G2_M_Arrest DBH This compound DBH->Chk1_Chk2 Apoptosis Apoptosis G2_M_Arrest->Apoptosis

DBH inhibits Chk1/Chk2, disrupting G2/M arrest.

NF-κB Inflammatory Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus DBH This compound DBH->IKK Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Inflammatory_Genes

DBH inhibits IKK, preventing NF-κB activation.

Nrf2 Antioxidant Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBH This compound Keap1 Keap1 DBH->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Nucleus Nucleus Nrf2->Nucleus ARE ARE HO1 HO-1 Expression ARE->HO1 Nrf2_n Nrf2 Nrf2_n->ARE

DBH promotes Nrf2 nuclear translocation.

Alzheimer's Disease-Related Kinase Pathway

AD_Kinase_Pathway Abeta Amyloid-β GSK3b GSK-3β Abeta->GSK3b CDK5 CDK5/p25 Abeta->CDK5 Tau Tau GSK3b->Tau P CDK5->Tau P pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs DBH This compound DBH->GSK3b DBH->CDK5

DBH inhibits kinases linked to tau pathology.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols relevant to the study of this compound.

In Vitro Kinase Assay (Chk1/Chk2, GSK-3β, CDK5/p25)
  • Objective: To determine the direct inhibitory effect of DBH on specific kinase activity.

  • Materials:

    • Recombinant human kinases (Chk1, Chk2, GSK-3β, CDK5/p25).

    • Specific peptide substrates for each kinase.

    • ATP (radiolabeled [γ-³²P]ATP or for use with kinase activity kits).

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • This compound (dissolved in DMSO).

    • 96-well plates.

    • Phosphocellulose paper or kinase activity assay kit (e.g., ADP-Glo™).

    • Scintillation counter or luminometer.

  • Procedure:

    • Prepare serial dilutions of DBH in kinase reaction buffer.

    • In a 96-well plate, add the recombinant kinase, its specific peptide substrate, and the diluted DBH or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

    • Quantify kinase activity by measuring the incorporation of ³²P into the substrate or by measuring the amount of ADP produced.

    • Calculate the percentage of inhibition for each DBH concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based G2 DNA Damage Checkpoint Assay
  • Objective: To assess the ability of DBH to abrogate the G2 checkpoint in cancer cells following DNA damage.

  • Materials:

    • MCF-7 breast cancer cells.

    • Cell culture medium and supplements.

    • DNA damaging agent (e.g., doxorubicin, etoposide).

    • This compound.

    • Propidium iodide (PI) for DNA content staining.

    • RNase A.

    • Flow cytometer.

  • Procedure:

    • Seed MCF-7 cells and allow them to adhere overnight.

    • Treat cells with a DNA damaging agent for a specified time to induce G2 arrest (e.g., 16-24 hours).

    • Add serial dilutions of DBH or vehicle control to the cells and incubate for a further period (e.g., 8-16 hours).

    • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution by flow cytometry, measuring the DNA content.

    • Quantify the percentage of cells in the G2/M phase. A decrease in the G2/M population in the presence of DBH indicates checkpoint abrogation.

NF-κB Activation Assay (Western Blot)
  • Objective: To determine the effect of DBH on the activation of the NF-κB pathway.

  • Materials:

    • Macrophage-like cells (e.g., RAW 264.7 or THP-1).

    • LPS (lipopolysaccharide) to induce inflammation.

    • This compound.

    • Cell lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Pre-treat cells with various concentrations of DBH for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the levels of phosphorylated p65 and IκBα degradation relative to controls.

Nrf2 Activation Assay (Luciferase Reporter Assay)
  • Objective: To measure the ability of DBH to activate the Nrf2 antioxidant response pathway.

  • Materials:

    • A cell line stably transfected with a luciferase reporter construct driven by an Antioxidant Response Element (ARE) promoter (e.g., ARE-luciferase HepG2 cells).

    • This compound.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the ARE-luciferase reporter cells in a 96-well plate.

    • Treat the cells with serial dilutions of DBH or a known Nrf2 activator (positive control) for a specified time (e.g., 6-24 hours).

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Express the results as fold induction of luciferase activity compared to the vehicle-treated control cells.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent across multiple disease areas. Its ability to target key signaling pathways involved in cancer, inflammation, and neurodegeneration provides a strong rationale for its continued investigation. Future research should focus on:

  • Elucidating more specific IC50 values for its anti-inflammatory and neuroprotective effects to better understand its potency and therapeutic window.

  • Conducting in vivo studies in relevant animal models to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.

  • Investigating potential off-target effects to build a comprehensive safety profile.

  • Exploring synthetic modifications of the DBH scaffold to improve its potency, selectivity, and drug-like properties.

Currently, there is no publicly available information on any clinical trials involving this compound. The progression of this promising marine natural product into clinical evaluation will depend on the successful outcome of further preclinical development. This technical guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this compound.

References

Unveiling the Anti-Inflammatory Potential of Debromohymenialdisine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debromohymenialdisine, a pyrrole-imidazole alkaloid originally isolated from marine sponges of the Stylissa and Agelas genera, has emerged as a compound of significant interest in the field of pharmacology. While initially recognized for its anti-cancer properties, recent research has illuminated its potent anti-inflammatory activities. This technical guide provides an in-depth overview of the core anti-inflammatory properties of (10Z)-debromohymenialdisine, detailing its mechanism of action, summarizing key quantitative data, and providing cited experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Anti-Inflammatory Mechanisms of Action

(10Z)-debromohymenialdisine exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory response. Its principal mechanisms include the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 antioxidant response element pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

(10Z)-debromohymenialdisine has been shown to inhibit the nuclear translocation of NF-κB.[1] This action effectively blocks the downstream cascade of inflammatory gene expression, leading to a reduction in the production of key inflammatory mediators.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Debromo This compound Debromo->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α, IL-1β) DNA->Pro_inflammatory_Genes Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.
Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

HO-1 is an enzyme with potent anti-inflammatory properties. It catalyzes the degradation of heme into carbon monoxide (CO), biliverdin, and free iron. CO and biliverdin (which is subsequently converted to bilirubin) have been shown to exert anti-inflammatory, antioxidant, and anti-apoptotic effects.

(10Z)-debromohymenialdisine has been demonstrated to promote the nuclear translocation of Nrf2, leading to a subsequent increase in the expression of HO-1.[1] This activation of the Nrf2/HO-1 pathway contributes significantly to the anti-inflammatory and cytoprotective effects of the compound.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Debromo This compound Debromo->Keap1_Nrf2 Induction ARE ARE Nrf2_nuc->ARE Binding HO1_Gene HO-1 Gene ARE->HO1_Gene Transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation

Activation of the Nrf2/HO-1 Pathway by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of (10Z)-debromohymenialdisine from in vitro studies. It is important to note that while effective concentrations have been reported, specific IC50 values for the inhibition of NF-κB, COX-2, and iNOS by (10Z)-debromohymenialdisine are not available in the reviewed literature.

Table 1: Effect of (10Z)-debromohymenialdisine on Pro-Inflammatory Mediators in LPS-stimulated THP-1 Macrophages (Co-cultured with Caco-2 cells)

ParameterEffective Concentration Range (µM)Observed EffectReference
IL-6 Production1 - 5Attenuation[1]
IL-1β Production1 - 5Attenuation[1]
TNF-α Production1 - 5Attenuation[1]
Prostaglandin E2 (PGE2) Production1 - 5Attenuation[1]

Table 2: Effect of (10Z)-debromohymenialdisine on Protein Expression in THP-1 Macrophages

ProteinConcentration (µM)Observed EffectReference
iNOS1 - 5Down-regulation[1]
COX-21 - 5Down-regulation[1]
HO-11, 5, 10Significant Increase[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of (10Z)-debromohymenialdisine.

Caco-2 and THP-1 Co-culture Model for Intestinal Inflammation

This in vitro model is designed to mimic the intestinal barrier and the interaction between epithelial cells and immune cells during inflammation.

CoCulture_Workflow cluster_Caco2 Apical Compartment (Caco-2) cluster_THP1 Basolateral Compartment (THP-1) cluster_Analysis Analysis Caco2_seeding 1. Seed Caco-2 cells on Transwell insert Caco2_diff 2. Differentiate for 21 days to form a monolayer Caco2_seeding->Caco2_diff Add_Debromo 4. Add this compound Caco2_diff->Add_Debromo Incubate 6. Incubate for 24 hours THP1_seeding 3. Seed THP-1 monocytes in the lower chamber PMA_diff Differentiate with PMA to macrophages THP1_seeding->PMA_diff LPS_stim 5. Stimulate with LPS PMA_diff->LPS_stim Collect_supernatant 7. Collect supernatant from basolateral compartment Incubate->Collect_supernatant Cell_lysis 9. Lyse THP-1 cells Incubate->Cell_lysis ELISA 8. Analyze cytokines (IL-6, IL-1β, TNF-α) and PGE2 by ELISA Collect_supernatant->ELISA Western_blot 10. Analyze protein expression (iNOS, COX-2, NF-κB, Nrf2, HO-1) by Western Blot Cell_lysis->Western_blot

Experimental Workflow for the Caco-2/THP-1 Co-culture Model.
  • Cell Culture:

    • Human colorectal adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Co-culture Setup:

    • Caco-2 cells are seeded onto the apical side of Transwell® inserts (0.4 µm pore size) and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • THP-1 monocytes are seeded in the basolateral compartment of the culture plate.

    • THP-1 cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Induction of Inflammation and Treatment:

    • The differentiated THP-1 macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • (10Z)-debromohymenialdisine is added to the apical compartment (Caco-2 side) of the Transwell® system at various concentrations.

  • Analysis:

    • After a 24-hour incubation period, the culture supernatant from the basolateral compartment is collected for the quantification of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and PGE2 using enzyme-linked immunosorbent assay (ELISA) kits.

    • The THP-1 cells are harvested and lysed for subsequent protein analysis by Western blotting.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins within a cell lysate.

  • Cell Lysis:

    • THP-1 cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with RIPA buffer containing a protease inhibitor cocktail.

    • The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

    • Protein concentration is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The PVDF membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p65 subunit of NF-κB, Nrf2, HO-1, and a loading control like β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Quantification:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

    • The intensity of the bands is quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.

Conclusion and Future Directions

(10Z)-debromohymenialdisine demonstrates significant anti-inflammatory properties through the dual mechanism of NF-κB inhibition and Nrf2/HO-1 pathway activation. The available in vitro data strongly support its potential as a therapeutic agent for inflammatory conditions, particularly those involving the intestinal mucosa such as inflammatory bowel disease.

Future research should focus on several key areas to further elucidate the therapeutic potential of this compound. Firstly, in-depth studies are required to determine the precise IC50 values for the inhibition of key inflammatory targets like NF-κB, COX-2, and iNOS. Secondly, the efficacy and safety of this compound should be evaluated in in vivo models of inflammation to translate the promising in vitro findings into a preclinical setting. Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs with improved pharmacokinetic profiles. The continued investigation of this compound and its derivatives holds considerable promise for the development of a new class of anti-inflammatory drugs.

References

Preliminary Studies on Debromohymenialdisine in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A key pathological hallmark of several of these disorders is the hyperphosphorylation of the microtubule-associated protein tau and the aggregation of peptides like amyloid-beta (Aβ), leading to neuronal dysfunction and death.[1][2][3][4] The marine natural product Debromohymenialdisine (DBH), an analog of hymenialdisine, has emerged as a compound of interest due to its inhibitory activity against key kinases implicated in these neurodegenerative pathways. This document provides a comprehensive overview of the preliminary studies and the scientific rationale for investigating DBH as a potential therapeutic agent. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the core signaling pathways.

Mechanism of Action: Targeting Key Kinases in Neurodegeneration

This compound, like its parent compound hymenialdisine, exhibits potent inhibitory activity against several protein kinases. Of particular relevance to neurodegenerative diseases are its effects on Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β).[5]

  • CDK5: In the context of neurodegeneration, the dysregulation of CDK5 activity, often through its association with p25 (a proteolytic fragment of p35), is a critical event. The hyperactive CDK5/p25 complex is a primary driver of tau hyperphosphorylation at sites implicated in Alzheimer's disease pathology.[6][7][8][9] By inhibiting CDK5, DBH has the potential to reduce aberrant tau phosphorylation, thereby preventing the formation of neurofibrillary tangles (NFTs) and the subsequent disruption of the neuronal cytoskeleton.

  • GSK-3β: This kinase is another major contributor to tau hyperphosphorylation and is also implicated in the production of amyloid-beta peptides.[1][2][3][4][10] GSK-3β activity is known to be elevated in the brains of Alzheimer's patients. Inhibition of GSK-3β by DBH could therefore offer a dual benefit: reducing tau pathology and potentially lowering the burden of Aβ plaques.

The inhibitory action of DBH and its analogs on these kinases positions them as promising candidates for further investigation in neurodegenerative disease models.

Quantitative Data Presentation

The following tables summarize the available in vitro inhibitory activities of this compound and its parent compound, hymenialdisine. This data provides a quantitative basis for its potential efficacy.

CompoundKinaseIC50 (µM)Source
This compound Protein Kinase C (PKC)1.3[6]
MEK0.006[6]
Hymenialdisine Protein Kinase C (PKC)0.8[6]
MEK0.003[6]
KinaseHymenialdisine IC50 (µM)This compound IC50 (µM)
CDK5/p25 0.180.29
GSK-3β 0.581.2

Source: Adapted from Wan, Y., et al. (2004). Synthesis and target identification of hymenialdisine analogs. Chemistry & biology, 11(2), 247-259.[5]

Signaling Pathway Visualizations

To illustrate the mechanism of action of this compound, the following diagrams depict the key signaling pathways involved in neurodegeneration and the points of intervention for DBH.

DBH Intervention in Tau Phosphorylation Pathway Abeta Amyloid-beta (Aβ) Calpain Calpain Abeta->Calpain activates p35 p35 p25 p25 p35->p25 cleavage CDK5_p25 Active CDK5/p25 Complex p25->CDK5_p25 CDK5 CDK5 CDK5->CDK5_p25 Tau Tau Protein CDK5_p25->Tau phosphorylates GSK3b GSK-3β GSK3b->Tau phosphorylates DBH This compound (DBH) DBH->CDK5_p25 inhibits DBH->GSK3b inhibits pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neuron_Death Neuronal Dysfunction & Death NFTs->Neuron_Death

Caption: DBH inhibits key kinases to reduce tau pathology.

Experimental Workflow for DBH Evaluation start Start: Hypothesis DBH is neuroprotective in_vitro_kinase In Vitro Kinase Assays (CDK5, GSK-3β) start->in_vitro_kinase cell_based Cell-Based Assays in_vitro_kinase->cell_based alz_model Alzheimer's Model (e.g., Aβ-treated neuroblastoma) cell_based->alz_model park_model Parkinson's Model (e.g., 6-OHDA-treated neuroblastoma) cell_based->park_model viability Cell Viability Assay (MTT, LDH) alz_model->viability tau_phos Tau Phosphorylation (Western Blot) alz_model->tau_phos park_model->viability animal_model In Vivo Animal Models viability->animal_model tau_phos->animal_model alz_animal Alzheimer's Mouse Model animal_model->alz_animal park_animal Parkinson's Rat Model animal_model->park_animal behavioral Behavioral Tests alz_animal->behavioral histology Histopathology alz_animal->histology park_animal->behavioral park_animal->histology end Conclusion: Efficacy & Mechanism behavioral->end histology->end

Caption: A workflow for testing DBH in neurodegeneration models.

Detailed Experimental Protocols

The following are representative protocols for key experiments to evaluate the efficacy of this compound in neurodegenerative disease models. These protocols are based on established methodologies and can be adapted for specific experimental needs.

In Vitro Kinase Inhibition Assay (CDK5/p25 and GSK-3β)

Objective: To determine the half-maximal inhibitory concentration (IC50) of DBH against CDK5/p25 and GSK-3β.

Materials:

  • Recombinant human CDK5/p25 and GSK-3β enzymes.

  • Specific peptide substrates for each kinase (e.g., Histone H1 for CDK5).

  • ATP, [γ-³²P]ATP.

  • This compound (dissolved in DMSO).

  • Kinase reaction buffer.

  • Phosphocellulose paper and wash buffers.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of DBH in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, the respective kinase, and its peptide substrate.

  • Add the diluted DBH or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each DBH concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DBH concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Tau Phosphorylation Assay in an Alzheimer's Disease Model

Objective: To assess the effect of DBH on amyloid-beta-induced tau hyperphosphorylation in a neuronal cell line.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Cell culture medium and supplements.

  • Amyloid-beta (Aβ) 1-42 peptides.

  • This compound.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against total tau and phospho-tau (e.g., AT8, PHF-1).

  • Secondary antibodies conjugated to HRP.

  • Western blotting reagents and equipment.

Procedure:

  • Culture SH-SY5Y cells to a suitable confluency.

  • Treat the cells with aggregated Aβ1-42 peptides to induce tau hyperphosphorylation.

  • Concurrently, treat the cells with various concentrations of DBH or DMSO (vehicle control).

  • After a 24-48 hour incubation period, harvest the cells and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total tau and specific phospho-tau epitopes.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities and normalize the levels of phospho-tau to total tau to determine the effect of DBH on Aβ-induced tau phosphorylation.[6]

Neuroprotection Assay in a Parkinson's Disease Model

Objective: To evaluate the protective effect of DBH against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a neuronal cell line.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Cell culture medium and supplements.

  • 6-hydroxydopamine (6-OHDA).

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of DBH or DMSO for 1-2 hours.

  • Introduce 6-OHDA to the cell culture medium to induce neurotoxicity.

  • Incubate the cells for 24 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Assess the neuroprotective effect of DBH by comparing the viability of cells treated with 6-OHDA alone to those co-treated with DBH.[11][12]

In Vivo 6-OHDA-Induced Rat Model of Parkinson's Disease

Objective: To investigate the in vivo efficacy of DBH in a preclinical model of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • 6-hydroxydopamine (6-OHDA) hydrochloride.

  • Desipramine and pargyline.

  • Stereotaxic apparatus.

  • This compound formulation for administration (e.g., intraperitoneal injection).

  • Behavioral testing equipment (e.g., rotometer for apomorphine-induced rotations).

  • Histological reagents for tyrosine hydroxylase (TH) immunostaining.

Procedure:

  • Administer desipramine and pargyline to the rats to protect noradrenergic neurons and inhibit monoamine oxidase, respectively.

  • Under anesthesia, unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum using a stereotaxic apparatus to create a lesion of the nigrostriatal dopamine pathway.[11][13][14]

  • Administer DBH or vehicle to the rats according to a predetermined dosing schedule (pre- or post-lesion).

  • After a suitable period (e.g., 2-4 weeks), assess motor deficits by measuring apomorphine- or amphetamine-induced rotational behavior.

  • At the end of the study, euthanize the animals and perfuse the brains.

  • Process the brain tissue for histological analysis.

  • Perform tyrosine hydroxylase (TH) immunostaining on brain sections to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

  • Compare the extent of neuronal loss and the severity of motor deficits between the DBH-treated and vehicle-treated groups to evaluate the neuroprotective or neurorestorative effects of DBH.

Conclusion and Future Directions

The preliminary data on this compound's inhibitory activity against CDK5 and GSK-3β provide a strong rationale for its further investigation as a potential therapeutic agent for neurodegenerative diseases. The presented experimental protocols offer a roadmap for a comprehensive preclinical evaluation of DBH. Future studies should focus on:

  • In-depth in vivo efficacy studies: Utilizing transgenic mouse models of Alzheimer's disease to assess the impact of DBH on both tau and amyloid pathologies, as well as cognitive function.

  • Pharmacokinetic and pharmacodynamic studies: To determine the brain penetrance and optimal dosing regimen for DBH.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of DBH to optimize its potency, selectivity, and drug-like properties.[5][15]

  • Toxicity studies: To ensure the safety profile of DBH for potential clinical development.

The exploration of marine-derived compounds like this compound represents a promising avenue in the quest for effective treatments for devastating neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for Debromohymenialdisine In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of Debromohymenialdisine (DBH), a marine sponge alkaloid known for its potent kinase inhibition and cytotoxic effects.

Overview of this compound's Mechanism of Action

This compound is a potent inhibitor of several protein kinases, playing a crucial role in cell cycle regulation and signaling pathways. Its primary targets include Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), which are key regulators of the G2 DNA damage checkpoint.[1][2] By inhibiting these kinases, DBH can abrogate the cell cycle arrest, potentially sensitizing cancer cells to DNA-damaging agents. Additionally, DBH has been shown to inhibit other kinases such as MEK1 and Glycogen Synthase Kinase-3β (GSK-3β), and to modulate the NF-κB signaling pathway.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various kinases and cancer cell lines.

Target/Cell LineAssay TypeIC50 ValueReference
Chk1Kinase Assay3 µM[1][2]
Chk2Kinase Assay3.5 µM[1][2]
MEK1Kinase Assay6.0 nM
GSK-3βKinase Assay1.39 µM
MCF-7 (Breast Cancer)Cytotoxicity Assay25 µM[1][2]
G2 Checkpoint InhibitionCell-based Assay8 µM[1][2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • This compound (DBH)

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of DBH in DMSO.

    • Perform serial dilutions of DBH in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DBH. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by using a plate shaker.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of DBH compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the DBH concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assays

This section provides protocols for assessing the inhibitory activity of this compound against Chk1, MEK1, and GSK-3β kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of DBH.

Materials:

  • Recombinant human Chk1 or Chk2 enzyme

  • Chk1/Chk2 substrate peptide (e.g., CHKtide)

  • This compound (DBH)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, recombinant Chk1 or Chk2 enzyme, and the substrate peptide.

    • Add varying concentrations of DBH (or DMSO as a vehicle control) to the reaction tubes.

    • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 10-50 µM.

    • Incubate the reaction at 30°C for 20-30 minutes.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding a small volume of 3% phosphoric acid.

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone and let the paper air dry.

  • Quantification:

    • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each DBH concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the DBH concentration to determine the IC50 value.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human MEK1 enzyme

  • MEK1 substrate (e.g., inactive ERK2)

  • This compound (DBH)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a white, opaque plate by adding the kinase buffer, MEK1 enzyme, and substrate.

    • Add serial dilutions of DBH or DMSO (vehicle control).

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Measurement:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of MEK1 inhibition for each concentration of DBH.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the DBH concentration.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a specific substrate by GSK-3β. The binding of a europium-labeled anti-phospho-substrate antibody to the phosphorylated biotinylated substrate brings the europium donor and a streptavidin-allophycocyanin (APC) acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant human GSK-3β enzyme

  • Biotinylated GSK-3β substrate peptide

  • This compound (DBH)

  • ATP

  • Kinase reaction buffer

  • Europium-labeled anti-phospho-GSK-3β substrate antibody

  • Streptavidin-APC

  • Stop solution (e.g., EDTA)

  • Low-volume 384-well plates

  • TR-FRET-compatible plate reader

Protocol:

  • Kinase Reaction:

    • Add the kinase buffer, GSK-3β enzyme, and biotinylated substrate to the wells of a 384-well plate.

    • Add varying concentrations of DBH or DMSO.

    • Start the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding EDTA.

    • Add the detection mixture containing the europium-labeled antibody and streptavidin-APC.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Signal Measurement:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of GSK-3β inhibition and determine the IC50 value for DBH.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Principle: This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation (e.g., with TNF-α). The inhibitory effect of DBH on this process is quantified by immunofluorescence microscopy.

Materials:

  • MCF-7 cells (or other suitable cell line)

  • Glass coverslips or imaging-compatible plates

  • Complete culture medium

  • This compound (DBH)

  • TNF-α (or other NF-κB stimulus)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-NF-κB p65 (rabbit polyclonal)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of DBH (or DMSO) for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB translocation.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.

    • Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each treatment condition.

Visualizations

Signaling Pathways and Experimental Workflows

Debromohymenialdisine_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_inhibitor Inhibitor cluster_downstream Downstream Effects DNA_Damage DNA Damage Chk1_Chk2 Chk1/Chk2 DNA_Damage->Chk1_Chk2 Growth_Factors Growth Factors MEK1 MEK1 Growth_Factors->MEK1 Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α) IKK IKK Inflammatory_Cytokines->IKK G2_Arrest G2 Cell Cycle Arrest Chk1_Chk2->G2_Arrest ERK_Activation ERK Activation MEK1->ERK_Activation GSK3B GSK-3β Various_Substrates Substrate Phosphorylation GSK3B->Various_Substrates NFkB_Activation NF-κB Nuclear Translocation IKK->NFkB_Activation DBH This compound DBH->Chk1_Chk2 DBH->MEK1 DBH->GSK3B DBH->IKK (Potential Target)

Caption: Signaling pathways targeted by this compound.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_DBH Treat with this compound Incubate_24h->Treat_DBH Incubate_Exposure Incubate for desired exposure time Treat_DBH->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze Data (IC50) Read_Absorbance->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare kinase, substrate, and buffer mix Start->Prepare_Reaction Add_DBH Add this compound or vehicle Prepare_Reaction->Add_DBH Pre_Incubate Pre-incubate Add_DBH->Pre_Incubate Initiate_Reaction Initiate reaction with ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Signal Detect signal (Radioactivity/Luminescence/FRET) Stop_Reaction->Detect_Signal Analyze Analyze Data (IC50) Detect_Signal->Analyze

Caption: General workflow for in vitro kinase inhibition assays.

NFkB_Workflow Start Start Seed_Cells Seed cells on coverslips Start->Seed_Cells Pre_Treat Pre-treat with this compound Seed_Cells->Pre_Treat Stimulate Stimulate with TNF-α Pre_Treat->Stimulate Fix_Permeabilize Fix and permeabilize cells Stimulate->Fix_Permeabilize Block Block non-specific binding Fix_Permeabilize->Block Primary_Ab Incubate with anti-NF-κB p65 antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Stain_Mount Counterstain nuclei with DAPI and mount Secondary_Ab->Stain_Mount Image_Analyze Image and quantify nuclear translocation Stain_Mount->Image_Analyze

Caption: Workflow for the NF-κB nuclear translocation assay.

References

Application Notes and Protocols for Debromohymenialdisine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debromohymenialdisine (DBH) is a marine sponge-derived alkaloid that has garnered interest in cancer research due to its specific mechanism of action. It functions as a potent inhibitor of the G2 DNA damage checkpoint, a critical cellular process that allows cancer cells to repair DNA damage before proceeding with mitosis.[1][2] By abrogating this checkpoint, DBH can sensitize cancer cells to the effects of DNA-damaging agents and radiation. This document provides detailed application notes and protocols for the use of this compound in cell culture studies, aimed at facilitating research into its therapeutic potential.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the checkpoint kinases Chk1 and Chk2.[1][2] These kinases are key transducers in the DNA damage response pathway, activated by the upstream kinase ATM (Ataxia-Telangiectasia Mutated). Once activated, Chk1 and Chk2 phosphorylate and inactivate Cdc25, a phosphatase required for the activation of the cyclin-dependent kinase Cdk1 (also known as Cdc2), which is essential for entry into mitosis. By inhibiting Chk1 and Chk2, this compound prevents the G2/M cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.

Data Presentation

The following tables summarize the available quantitative data for this compound and the related compound, Hymenialdisine. It is important to note that publicly available cytotoxicity data for this compound across a wide range of cancer cell lines is limited.

Table 1: Inhibitory Activity of this compound

ParameterCell Line / TargetIC50 (µM)Reference
G2 Checkpoint InhibitionMCF-7 (Breast Cancer)8[1][2]
CytotoxicityMCF-7 (Breast Cancer)25[1][2]
Chk1 Kinase Inhibitionin vitro3[1][2]
Chk2 Kinase Inhibitionin vitro3.5[1][2]

Table 2: Cytotoxicity of Hymenialdisine (a related compound)

Cell LineTypeIC50 (µM)Reference
A2780SOvarian Cancer (Cisplatin-Sensitive)146.8
A2780CPOvarian Cancer (Cisplatin-Resistant)>300

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound in cell culture.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO in medium, at the same final concentration as the highest DBH concentration). Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to assess the effect of this compound on cell cycle distribution, specifically to observe G2/M arrest abrogation.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations (e.g., 5, 10, 25 µM) for 24 hours. A vehicle control (DMSO) should be included. For G2 checkpoint abrogation studies, cells can be co-treated with a DNA damaging agent (e.g., etoposide or doxorubicin) to induce G2 arrest, followed by treatment with DBH.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is to determine if this compound induces apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, treat with this compound at desired concentrations (e.g., 10, 25, 50 µM) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Mandatory Visualizations

G2_Checkpoint_Inhibition_by_this compound cluster_nucleus Nucleus DNA_Damage DNA Double Strand Break ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates & activates Chk1 Chk1 ATM->Chk1 phosphorylates & activates Cdc25 Cdc25 Chk2->Cdc25 phosphorylates & inhibits Chk1->Cdc25 phosphorylates & inhibits Cdk1_CyclinB Cdk1/Cyclin B (MPF) Cdc25->Cdk1_CyclinB dephosphorylates & activates Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes entry G2_Phase G2 Phase G2_Phase->Mitosis This compound This compound This compound->Chk2 inhibits This compound->Chk1 inhibits

Caption: G2 Checkpoint Inhibition by this compound.

Experimental_Workflow_DBH cluster_assays Perform Assays start Start: Cancer Cell Line seed_cells Seed Cells in Appropriate Vessel start->seed_cells treat_cells Treat with This compound (various concentrations) seed_cells->treat_cells incubate Incubate (24-72 hours) treat_cells->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis analyze Data Analysis: - IC50 Calculation - Cell Cycle Distribution - Apoptosis Percentage cytotoxicity->analyze cell_cycle->analyze apoptosis->analyze end End: Characterize DBH Effects analyze->end

Caption: General Experimental Workflow for Studying this compound.

References

Application Notes and Protocols for Western Blot Analysis in Debromohymenialdisine Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debromohymenialdisine (DBH) is a marine sponge-derived alkaloid that has garnered significant interest as a potent inhibitor of several protein kinases. Primarily recognized for its activity against checkpoint kinases Chk1 and Chk2, it plays a crucial role in the DNA damage response pathway.[1][2] Additionally, its structural similarity to hymenialdisine, a known inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), suggests a broader target profile for DBH. Target validation is a critical step in the drug development process, and Western blot analysis is an indispensable technique to confirm the engagement of a compound with its intended molecular target within a cellular context.

These application notes provide a comprehensive guide to utilizing Western blot for the validation of DBH's kinase targets. Included are detailed protocols for sample preparation, protein analysis, and illustrative data on the inhibition of key signaling pathways.

Key Targets and Signaling Pathways

This compound has been shown to inhibit the following key kinases:

  • Checkpoint Kinase 2 (Chk2): A serine/threonine kinase that is a central transducer in the DNA damage response pathway. Upon activation by ATM, Chk2 phosphorylates a range of downstream substrates, including the Cdc25 family of phosphatases, leading to cell cycle arrest.[1][2]

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the progression of the cell cycle. The activity of CDKs is dependent on their association with cyclins.

  • Glycogen Synthase Kinase-3β (GSK-3β): A constitutively active serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell signaling, and apoptosis.

Data Presentation

The following tables summarize the inhibitory activity of this compound against its primary kinase targets and provide representative data from a hypothetical Western blot experiment designed to validate its in-cell activity.

Table 1: In Vitro Inhibitory Activity of this compound

Kinase TargetIC50 (µM)Source
Chk13[1]
Chk23.5[1]

This data is derived from in vitro kinase assays and represents the concentration of DBH required to inhibit 50% of the kinase activity.

Table 2: Representative Quantitative Western Blot Analysis of Phospho-Cdc25C (Ser216) Levels in MCF-7 Cells Treated with this compound

DBH Concentration (µM)Phospho-Cdc25C (Ser216) Relative DensityTotal Cdc25C Relative DensityNormalized Phospho-Cdc25C% Inhibition of Phosphorylation
0 (Vehicle)1.001.001.000%
10.850.980.8713%
50.521.020.5149%
100.280.990.2872%
250.111.010.1189%

This table presents hypothetical data to illustrate the expected outcome of a Western blot experiment. The data shows a dose-dependent decrease in the phosphorylation of Cdc25C at Ser216, a known substrate of Chk2, in MCF-7 breast cancer cells treated with this compound for 24 hours. The relative density of the phospho-protein is normalized to the total protein to account for any variations in protein loading.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line: MCF-7 (human breast adenocarcinoma) cells are a suitable model as the inhibitory effect of DBH on the G2 checkpoint has been demonstrated in this cell line.[1]

  • Culture Conditions: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • DBH Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1, 5, 10, 25 µM) in fresh cell culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DBH. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the DBH dilutions. Incubate the cells for the desired time period (e.g., 24 hours).

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysate Preparation: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells from the wells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to fresh, pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.

  • Electrophoresis: Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated form of the target substrate (e.g., anti-phospho-Cdc25C Ser216) and the total protein (e.g., anti-Cdc25C).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional): To probe for a loading control like β-actin or GAPDH on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-blocked and re-probed with the appropriate primary and secondary antibodies.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for the Western blot experiment.

G cluster_0 Western Blot Workflow for DBH Target Validation A Cell Culture & DBH Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-Cdc25C) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J K Stripping & Re-probing (e.g., anti-Total Cdc25C, anti-β-actin) I->K K->G

A diagram of the Western blot experimental workflow.

G cluster_1 Chk2 Signaling Pathway Inhibition by DBH DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 activates Cdc25A Cdc25A Chk2->Cdc25A inhibits Cdc25C Cdc25C Chk2->Cdc25C inhibits p53 p53 Chk2->p53 activates DBH This compound DBH->Chk2 CellCycleArrest Cell Cycle Arrest Cdc25A->CellCycleArrest Cdc25C->CellCycleArrest p53->CellCycleArrest

Inhibition of the Chk2 signaling pathway by DBH.

G cluster_2 Potential Inhibition of GSK-3β Signaling by DBH Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation DBH This compound DBH->GSK3b Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription BetaCatenin->GeneTranscription when not degraded

Hypothesized inhibition of the GSK-3β signaling pathway.

G cluster_3 Potential Inhibition of CDK-Mediated Cell Cycle Progression by DBH CyclinD_CDK46 Cyclin D / CDK4/6 G1 G1 Phase CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1 CyclinA_CDK2 Cyclin A / CDK2 S S Phase CyclinA_CDK2->S CyclinB_CDK1 Cyclin B / CDK1 G2 G2 Phase CyclinB_CDK1->G2 DBH This compound DBH->CyclinD_CDK46 DBH->CyclinE_CDK2 DBH->CyclinA_CDK2 DBH->CyclinB_CDK1 G1->S G1/S Transition S->G2 M M Phase G2->M G2/M Transition

Potential inhibition of CDK-mediated cell cycle progression.

References

Application Notes and Protocols for Cell Viability Assays with Debromohymenialdisine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Debromohymenialdisine (DBH)

This compound (DBH) is a marine alkaloid originally isolated from sponges of the genera Stylotella and Hymenialdis. It has garnered significant interest in the field of oncology due to its potent activity as a kinase inhibitor. By targeting key regulators of the cell cycle, DBH has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for further investigation as a therapeutic agent. These application notes provide a comprehensive overview of the effects of DBH on cell viability and detailed protocols for assessing its activity.

Mechanism of Action: Kinase Inhibition and G2/M Cell Cycle Arrest

The primary mechanism of action of this compound is the inhibition of a range of protein kinases that are crucial for cell cycle progression. Notably, DBH is a potent inhibitor of checkpoint kinases Chk1 and Chk2, which are key regulators of the G2/M DNA damage checkpoint. By inhibiting these kinases, DBH prevents the cell from arresting in the G2 phase to repair DNA damage, forcing the cell into mitosis with damaged DNA, which ultimately leads to apoptosis.

DBH has also been shown to inhibit other kinases involved in cell cycle regulation, including:

  • Cyclin-dependent kinases (CDKs): CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25.

  • Glycogen synthase kinase 3 (GSK-3)

  • Casein kinase 1 (CK1)

  • MEK1

The inhibition of these kinases collectively contributes to the G2/M phase cell cycle arrest and subsequent induction of apoptosis observed in cancer cells treated with DBH.

Data Presentation: Effects of this compound on Cancer Cell Lines

The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various cancer cell lines and against key protein kinases.

Cell LineAssay TypeIC50 (µM)Reference
MCF-7Cytotoxicity25[1]
MCF-7G2 Checkpoint Inhibition8[1]
Kinase TargetIC50 (µM)Reference
Chk13[1]
Chk23.5[1]
MEK10.006
CDK1/cyclin B0.022
CDK2/cyclin A0.070
CDK2/cyclin E0.040
CDK5/p250.028
GSK-30.010
CK10.035

Mandatory Visualizations

DBH_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell DBH This compound MEK1 MEK1 DBH->MEK1 CDK1_CyclinB CDK1/Cyclin B DBH->CDK1_CyclinB CDK2_CyclinA CDK2/Cyclin A/E DBH->CDK2_CyclinA GSK3 GSK-3 DBH->GSK3 CK1 CK1 DBH->CK1 Chk1 Chk1 DBH->Chk1 Chk2 Chk2 DBH->Chk2 M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase G2_Phase G2 Phase Chk1->G2_Phase G2/M Checkpoint Activation Chk2->G2_Phase G2_Phase->M_Phase Cell Cycle Progression Apoptosis Apoptosis M_Phase->Apoptosis Mitotic Catastrophe

Caption: Signaling pathway of this compound (DBH) in cancer cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_dbh Add varying concentrations of DBH seed_cells->add_dbh incubate_24_72h Incubate for 24-72 hours add_dbh->incubate_24_72h add_mtt Add MTT reagent to each well incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT cell viability assay.

AnnexinV_PI_Workflow start Start treat_cells Treat cells with DBH start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate_rt Incubate at room temperature in the dark add_stains->incubate_rt analyze_flow Analyze by flow cytometry incubate_rt->analyze_flow end End analyze_flow->end

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Experimental Protocols

MTT Cell Viability Assay

This protocol is designed for a 96-well plate format to determine the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (DBH) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • DBH Treatment:

    • Prepare serial dilutions of DBH in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the DBH-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DBH, e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the DBH concentration to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following DBH treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (DBH) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach overnight.

    • Treat the cells with the desired concentrations of DBH for the specified time. Include a vehicle control.

  • Cell Harvesting and Washing:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

By following these detailed protocols, researchers can effectively evaluate the impact of this compound on cancer cell viability and elucidate its mechanism of action, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for Kinase Activity Assays Using Debromohymenialdisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debromohymenialdisine (DBH) is a marine sponge alkaloid that has garnered significant interest in the field of kinase research due to its inhibitory activity against a range of protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the identification and characterization of kinase inhibitors like this compound are of paramount importance for both basic research and therapeutic development.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in kinase activity assays. The information presented here is intended to guide researchers in designing and executing experiments to investigate the inhibitory effects of this compound on specific kinases and to understand its selectivity profile.

Data Presentation: Inhibitory Profile of this compound

This compound has been shown to inhibit several protein kinases with varying potencies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a panel of kinases. This data is crucial for understanding the compound's selectivity and for designing experiments with appropriate inhibitor concentrations.

Kinase TargetIC50 (µM)Notes
Checkpoint Kinase 1 (Chk1)3Inhibits a key kinase in the DNA damage response pathway.
Checkpoint Kinase 2 (Chk2)3.5Also a critical component of the DNA damage checkpoint.[1]
MAP Kinase Kinase 1 (MEK1)0.881A central kinase in the MAPK/ERK signaling pathway.[1]
Glycogen Synthase Kinase 3β (GSK-3β)1.39A multifunctional kinase involved in numerous cellular processes.[1]
Cyclin-Dependent Kinase 5/p25 (CDK5/p25)9.12A key regulator of neuronal development and function.[1]
Protein Tyrosine Kinase 6 (PTK6/Brk)0.6A non-receptor tyrosine kinase implicated in cancer.[1]

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration, substrate used, and enzyme source. The values presented here are for comparative purposes and are derived from published literature.

Experimental Protocols

The following is a detailed, generalized protocol for a biochemical kinase activity assay to determine the IC50 of this compound. This protocol is based on commonly used methods for kinases such as GSK-3β and CDKs and can be adapted for other kinases of interest. The specific concentrations of enzyme and substrate should be optimized for each kinase.

Protocol: In Vitro Kinase Inhibition Assay using a Luminescence-Based Readout

This protocol is designed to measure the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. The intensity of the light is proportional to the kinase activity.

Materials and Reagents:

  • Purified recombinant kinase of interest (e.g., GSK-3β, CDK5/p25, Chk1)

  • Kinase-specific substrate peptide

  • This compound (stock solution in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in kinase reaction buffer containing a final DMSO concentration of 1% (or a concentration known not to affect kinase activity). Include a "no inhibitor" control (buffer with 1% DMSO) and a "no enzyme" control.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted this compound or control solutions to the appropriate wells.

    • Add 10 µL of the kinase/substrate mixture (pre-diluted in kinase reaction buffer to the desired concentration) to each well. The optimal enzyme and substrate concentrations should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well. The final reaction volume will be 25 µL.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit:

      • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

      • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the signaling pathways affected by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor This compound Serial Dilution reaction Incubate at 30°C inhibitor->reaction kinase_mix Kinase + Substrate Mixture kinase_mix->reaction atp ATP Solution atp->reaction adp_glo Add ADP-Glo™ Reagent reaction->adp_glo Stop Reaction detect_reagent Add Kinase Detection Reagent adp_glo->detect_reagent read Measure Luminescence detect_reagent->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_dna_damage DNA Damage Response cluster_mapk MAPK/ERK Pathway cluster_neuronal Neuronal Signaling DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1_Chk2->DNA_Repair DBH1 This compound DBH1->Chk1_Chk2 Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK1/2 MEK1->ERK Proliferation Cell Proliferation ERK->Proliferation DBH2 This compound DBH2->MEK1 p35 p35 p25 p25 p35->p25 Cleavage Calpain Calpain (Neurotoxic Insult) Calpain->p35 CDK5_p25 CDK5/p25 Complex p25->CDK5_p25 CDK5 CDK5 CDK5->CDK5_p25 Tau Tau Hyperphosphorylation CDK5_p25->Tau DBH3 This compound DBH3->CDK5_p25

Caption: Signaling pathways inhibited by this compound.

References

Application Notes: Debromohymenialdisine as a Tool for Studying Chk1/Chk2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Debromohymenialdisine (DBH) is a marine sponge alkaloid that has been identified as a potent inhibitor of the G2 DNA damage checkpoint.[1][2] It functions by targeting the checkpoint kinases Chk1 and Chk2, which are critical transducers in the DNA damage response (DDR) signaling network.[1][3] This makes DBH a valuable chemical tool for researchers studying cell cycle regulation, DNA repair mechanisms, and for professionals in drug development exploring strategies to sensitize cancer cells to DNA-damaging therapies.[1][2]

Mechanism of Action

Upon DNA damage, such as double-strand breaks (DSBs) or single-strand breaks (SSBs), signaling cascades are initiated, primarily through the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[3][4] ATM primarily responds to DSBs and activates Chk2, while ATR is activated by SSBs and stalled replication forks, leading to the phosphorylation and activation of Chk1.[3][4][5] Activated Chk1 and Chk2 then phosphorylate a variety of downstream targets, including the Cdc25 family of phosphatases.[6][7] This phosphorylation leads to the inhibition of Cdc25, preventing the activation of cyclin-dependent kinases (CDKs) and resulting in cell cycle arrest, allowing time for DNA repair.[6]

This compound directly inhibits the kinase activity of both Chk1 and Chk2, thereby abrogating the G2 checkpoint.[1][2] This inhibition prevents the downstream signaling cascade that leads to cell cycle arrest. Consequently, cells treated with DBH in the presence of DNA damage are unable to arrest in G2 and proceed into mitosis with damaged DNA, often leading to mitotic catastrophe and apoptosis. This property makes DBH a potential sensitizer for chemotherapy and radiotherapy.[2]

Data Presentation

The following table summarizes the key quantitative data for this compound's activity.

ParameterValueCell Line/SystemReference
Chk1 Inhibition (IC50)3 µMIn vitro kinase assay[1][2]
Chk2 Inhibition (IC50)3.5 µMIn vitro kinase assay[1][2]
G2 Checkpoint Inhibition (IC50)8 µMMCF-7 cells[1][2]
Cytotoxicity (IC50)25 µMMCF-7 cells[1][2]

Mandatory Visualizations

G cluster_0 DNA Damage cluster_1 Upstream Kinases cluster_3 Effector Proteins cluster_4 Cell Cycle Progression DNA_damage DSBs / SSBs ATM ATM DNA_damage->ATM ATR ATR DNA_damage->ATR Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 Cdc25 Cdc25 Chk2->Cdc25 Chk1->Cdc25 CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK_Cyclin->Cell_Cycle_Arrest DBH This compound DBH->Chk2 DBH->Chk1

Caption: Chk1/Chk2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Chk1/Chk2 Kinase Assay

This protocol describes how to measure the direct inhibitory effect of this compound on the kinase activity of Chk1 and Chk2.

Materials:

  • Recombinant human Chk1 and Chk2 enzymes

  • Kinase-specific peptide substrate (e.g., a peptide containing the consensus phosphorylation sequence for Chk1/Chk2)

  • This compound (DBH)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of DBH in kinase assay buffer. The final concentrations should bracket the expected IC50 values (e.g., 0.1 µM to 100 µM).

    • Prepare a solution of recombinant Chk1 or Chk2 enzyme in kinase assay buffer.

    • Prepare a solution of the peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be close to the Km for the respective kinase.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 5 µL of the DBH dilution (or vehicle control).

    • Add 10 µL of the enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Briefly, add 25 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each DBH concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the DBH concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_dbh Prepare DBH serial dilutions add_dbh Add DBH to 384-well plate prep_dbh->add_dbh prep_kinase Prepare Chk1/Chk2 enzyme solution add_kinase Add enzyme to wells prep_kinase->add_kinase prep_sub Prepare substrate/ATP solution start_reaction Add substrate/ATP to initiate prep_sub->start_reaction add_dbh->add_kinase incubate_inhibitor Incubate (10 min) add_kinase->incubate_inhibitor incubate_inhibitor->start_reaction incubate_reaction Incubate (60 min at 30°C) start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate (30 min) add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence calc_inhibition Calculate % inhibition read_luminescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for the in vitro Chk1/Chk2 kinase assay.

Protocol 2: Cell-Based G2 Checkpoint Ablation Assay

This protocol is designed to assess the ability of this compound to abrogate the G2 checkpoint induced by a DNA-damaging agent in a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DNA-damaging agent (e.g., Doxorubicin or Etoposide)

  • This compound (DBH)

  • Propidium Iodide (PI)

  • RNase A

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to attach and grow to 50-60% confluency.

    • Treat the cells with a DNA-damaging agent (e.g., 0.5 µM Doxorubicin) for 16-24 hours to induce G2 arrest.

    • Following the G2 arrest, add serial dilutions of DBH (e.g., 1 µM to 50 µM) or vehicle control to the media.

    • Incubate the cells for an additional 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the cell cycle distribution by flow cytometry.

    • Acquire at least 10,000 events per sample.

    • The percentage of cells in G1, S, and G2/M phases of the cell cycle will be determined by analyzing the DNA content histograms.

  • Data Analysis:

    • Compare the cell cycle profiles of cells treated with the DNA-damaging agent alone (arrested in G2) versus those co-treated with DBH.

    • A decrease in the percentage of cells in the G2/M phase and an increase in the sub-G1 population (indicative of apoptosis) with increasing concentrations of DBH indicates G2 checkpoint ablation.

    • The IC50 for G2 checkpoint inhibition can be calculated by plotting the percentage of cells remaining in G2/M against the DBH concentration.

G DNA_Damage DNA Damage (e.g., Doxorubicin) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 G2_Arrest G2 Cell Cycle Arrest Chk1_Chk2->G2_Arrest Mitosis Entry into Mitosis with Damaged DNA Chk1_Chk2->Mitosis DNA_Repair DNA Repair G2_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival DBH This compound DBH->Chk1_Chk2 Inhibition DBH->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

References

Application Notes and Protocols: Inducing Cell-Cycle Arrest with Debromohymenialdisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Debromohymenialdisine (DBH), a marine sponge alkaloid, for the induction of cell cycle arrest. This document details the mechanism of action, relevant signaling pathways, and experimental protocols for the effective application of DBH in research and drug development.

Introduction

This compound (DBH) is a potent inhibitor of checkpoint kinases Chk1 and Chk2, which are critical regulators of the G2/M DNA damage checkpoint.[1][2][3][4] By inhibiting these kinases, DBH abrogates the G2 arrest that is often induced by DNA-damaging agents, forcing cells to prematurely enter mitosis. This property makes DBH a valuable tool for studying cell cycle regulation and a potential candidate for combination cancer therapies.

Mechanism of Action

DBH primarily functions by competitively inhibiting the ATP-binding pocket of Chk1 and Chk2.[1][2] This inhibition prevents the phosphorylation of downstream targets, most notably the Cdc25C phosphatase. In a normal DNA damage response, Chk1 and Chk2 phosphorylate and inactivate Cdc25C, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex, which is essential for mitotic entry. By blocking Chk1 and Chk2, DBH allows Cdc25C to remain active, leading to the activation of Cyclin B1/CDK1 and subsequent entry into mitosis, even in the presence of DNA damage.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound
Kinase TargetIC50 (µM)Reference
Chk13.0[1][2][3][4]
Chk23.5[1][2][3][4]
MAP kinase kinase 1 (MEK1)0.881[1]
Glycogen synthase kinase 3β (GSK-3β)1.39[1]
Cyclin-dependent kinase 5/p25 (CDK5/p25)9.12[1]
Protein tyrosine kinase 6 (PTK6)0.6[1]
Table 2: Representative Data on Cell Cycle Distribution in Cancer Cells Treated with DBH

Note: The following data is representative and illustrates the expected outcome of cell cycle analysis. Actual results may vary depending on the cell line, DBH concentration, and duration of treatment.

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)452530
DNA Damaging Agent (e.g., Doxorubicin)201565
DNA Damaging Agent + this compound (10 µM)402040

Mandatory Visualizations

DBH_Signaling_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25C_inactive Cdc25C-P (Inactive) Chk1_Chk2->Cdc25C_inactive Phosphorylation (Inhibition) DBH This compound DBH->Chk1_Chk2 Cdc25C_active Cdc25C (Active) Cdc25C_inactive->Cdc25C_active G2_Arrest G2 Arrest Cdc25C_inactive->G2_Arrest CyclinB1_CDK1_inactive Cyclin B1/CDK1 (Inactive) Cdc25C_active->CyclinB1_CDK1_inactive Dephosphorylation (Activation) CyclinB1_CDK1_active Cyclin B1/CDK1 (Active) CyclinB1_CDK1_inactive->CyclinB1_CDK1_active Mitosis Mitosis CyclinB1_CDK1_active->Mitosis

Caption: Signaling pathway of this compound in G2 checkpoint abrogation.

Experimental_Workflow_Cell_Cycle cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis Start Seed Cells Treat Treat with DBH +/- DNA Damaging Agent Start->Treat Incubate Incubate for 24-48h Treat->Incubate Harvest Harvest Cells Incubate->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Flow Acquire on Flow Cytometer Stain->Flow Analyze Analyze Cell Cycle Distribution Flow->Analyze

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Experimental_Workflow_Western_Blot cluster_0 Cell Lysis & Protein Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Start Treat Cells with DBH Lyse Lyse Cells in RIPA Buffer Start->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cells of interest

  • This compound (DBH)

  • DNA damaging agent (optional, e.g., Doxorubicin)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of DBH, with or without a DNA-damaging agent. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the supernatant.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation:

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol details the procedure for analyzing the expression and phosphorylation status of key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, phospho-Cdc25C) in cells treated with DBH.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Cdc25C (Ser216), anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment with DBH, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Normalize the protein of interest to a loading control like Actin.

References

Investigating Apoptosis with Debromohymenialdisine Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debromohymenialdisine (DBH), a marine sponge alkaloid, has emerged as a potent inhibitor of cell cycle checkpoint kinases, demonstrating promising anti-cancer properties. These application notes provide a comprehensive guide for investigating the apoptotic effects of DBH treatment. Detailed protocols for key assays, including cytotoxicity determination, Annexin V/Propidium Iodide (PI) staining for apoptosis detection, caspase-3 activity measurement, and Western blot analysis of key apoptotic proteins, are presented. Furthermore, this document elucidates the putative signaling pathway through which DBH induces apoptosis, providing a framework for mechanistic studies. The included data tables and visualizations are intended to facilitate experimental design and data interpretation for researchers exploring the therapeutic potential of this compound.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. This compound (DBH) has been identified as an inhibitor of checkpoint kinases Chk1 and Chk2, which are key regulators of the cell's response to DNA damage.[1] By inhibiting these kinases, DBH can disrupt the G2 DNA damage checkpoint, leading to cell cycle arrest and subsequent apoptosis.[1] Understanding the mechanisms by which DBH induces apoptosis is crucial for its development as a potential anti-cancer therapeutic.

Data Presentation

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: IC50 Values of this compound

ParameterCell LineValueReference
G2 Checkpoint Inhibition-8 µM[1]
CytotoxicityMCF-725 µM[1]
Chk1 Inhibition-3 µM[1]
Chk2 Inhibition-3.5 µM[1]

Table 2: Illustrative Data on Apoptosis Induction by a Kinase Inhibitor (Example)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control5%2%
Kinase Inhibitor (IC50)25%15%
Kinase Inhibitor (2x IC50)40%25%

Note: This table provides example data for illustrative purposes, as specific percentage values for DBH were not available in the searched literature.

Table 3: Illustrative Data on Caspase-3 Activation (Example)

TreatmentCaspase-3 Activity (Fold Change vs. Control)
Vehicle Control1.0
Kinase Inhibitor (IC50)3.5
Kinase Inhibitor (2x IC50)6.2

Note: This table provides example data for illustrative purposes, as specific fold-change values for DBH were not available in the searched literature.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of DBH-induced apoptosis and the general experimental workflow for its investigation.

DBH_Apoptosis_Pathway DBH This compound Chk2 Chk2 DBH->Chk2 Inhibition p53 p53 Chk2->p53 Inhibition of Degradation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells DBH_Treatment Treat with DBH (Varying Concentrations & Times) Cell_Seeding->DBH_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) DBH_Treatment->Cytotoxicity Flow_Cytometry Annexin V/PI Staining (Flow Cytometry) DBH_Treatment->Flow_Cytometry Caspase_Assay Caspase-3 Activity Assay DBH_Treatment->Caspase_Assay Western_Blot Western Blot (Bcl-2, Bax, PARP) DBH_Treatment->Western_Blot IC50_Calc Calculate IC50 Cytotoxicity->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quant Caspase_Activity Measure Caspase Activity Caspase_Assay->Caspase_Activity Protein_Expression Analyze Protein Levels Western_Blot->Protein_Expression

References

Application Notes and Protocols for Assessing the Effect of Debromohymenialdisine on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Debromohymenialdisine, a pyrrole alkaloid isolated from marine sponges of the Stylissa genus, has demonstrated notable anti-inflammatory properties.[1][2] This document provides detailed protocols for assessing the effect of (10Z)-Debromohymenialdisine on the production of key pro-inflammatory cytokines, namely Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). The protocols herein describe the use of a co-culture model of human epithelial Caco-2 cells and THP-1 macrophages to mimic the intestinal environment, followed by cytokine quantification using Enzyme-Linked Immunosorbent Assay (ELISA) and intracellular cytokine analysis by flow cytometry.

Mechanism of Action Overview: this compound has been shown to attenuate the inflammatory response by inhibiting the nuclear translocation of NF-κB and promoting the nuclear translocation of Nrf2, leading to an increase in HO-1 expression.[1][3] This dual mechanism effectively downregulates the expression and production of pro-inflammatory mediators.[1][2][3]

Data Presentation

Table 1: Expected Effect of this compound on Cytokine Production in LPS-stimulated THP-1 Macrophages.

TreatmentConcentration (µM)IL-6 (pg/mL)IL-1β (pg/mL)TNF-α (pg/mL)
Vehicle Control-LowLowLow
LPS (1 µg/mL)-HighHighHigh
This compound + LPS1Moderately ReducedModerately ReducedModerately Reduced
This compound + LPS5Significantly ReducedSignificantly ReducedSignificantly Reduced

Note: The above table represents hypothetical data for illustrative purposes. Actual values will vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Caco-2 and THP-1 Co-culture and Treatment

This protocol is adapted from methodologies investigating the anti-inflammatory effects of marine natural products in intestinal inflammation models.[1][3]

Materials:

  • Caco-2 human colorectal adenocarcinoma cells

  • THP-1 human monocytic cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • (10Z)-Debromohymenialdisine

  • Transwell inserts (0.4 µm pore size)

  • 24-well plates

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Caco-2 Monolayer Formation:

    • Seed Caco-2 cells onto the upper chamber of Transwell inserts in a 24-well plate at a density of 2 x 10^5 cells/well.

    • Culture for 14-21 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.

  • THP-1 Differentiation:

    • Seed THP-1 cells into the lower chamber of the 24-well plates containing the Caco-2 Transwell inserts at a density of 5 x 10^5 cells/well.

    • Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.

    • After differentiation, remove the PMA-containing medium and replace it with fresh RPMI-1640.

  • This compound Treatment and LPS Stimulation:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the differentiated THP-1 macrophages with varying concentrations of this compound (e.g., 1 µM and 5 µM) for 2 hours. Include a vehicle control (DMSO).

    • After pre-treatment, stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.

  • Sample Collection:

    • After the 24-hour incubation, collect the cell culture supernatant from the lower chamber for cytokine analysis by ELISA.

    • For flow cytometry, collect the cells from the lower chamber.

Protocol 2: Cytokine Quantification by ELISA

This protocol provides a general framework for a sandwich ELISA to measure secreted cytokines.[4][5][6][7][8]

Materials:

  • ELISA plate (96-well)

  • Capture antibodies for IL-6, IL-1β, and TNF-α

  • Recombinant cytokine standards

  • Detection antibodies (biotinylated) for IL-6, IL-1β, and TNF-α

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Assay diluent (PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the capture antibody (e.g., 1-4 µg/mL) in binding solution and add 100 µL to each well of the ELISA plate.[4]

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate twice with wash buffer.

    • Add 200 µL of assay diluent to each well to block non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate twice.

    • Prepare serial dilutions of the recombinant cytokine standards in assay diluent.

    • Add 100 µL of the collected cell culture supernatants and standards to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate four times.

    • Add 100 µL of the diluted biotinylated detection antibody (e.g., 0.5-2 µg/mL) to each well.[4]

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate four times.

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Development and Measurement:

    • Wash the plate four times.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards.

    • Determine the concentration of cytokines in the samples by interpolating their absorbance values on the standard curve.

Protocol 3: Intracellular Cytokine Staining and Flow Cytometry

This protocol outlines the steps for detecting intracellular cytokines at the single-cell level.[9][10][11][12]

Materials:

  • Collected cells from Protocol 1

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against IL-6, IL-1β, and TNF-α

  • Flow cytometer

Procedure:

  • Cell Stimulation and Protein Transport Inhibition:

    • For the final 4-6 hours of the LPS stimulation (from Protocol 1, step 4), add a protein transport inhibitor like Brefeldin A to the cell culture to promote intracellular cytokine accumulation.[9][13]

  • Cell Harvesting and Surface Staining (Optional):

    • Harvest the cells and wash with cell staining buffer (e.g., PBS with 2% FBS).

    • If desired, perform surface staining for cell markers (e.g., CD14 for macrophages) by incubating with fluorochrome-conjugated antibodies for 30 minutes on ice.

    • Wash the cells to remove unbound antibodies.

  • Fixation and Permeabilization:

    • Resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature in the dark.[10]

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing and Acquisition:

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in cell staining buffer for flow cytometric analysis.

    • Acquire the data on a flow cytometer.

  • Data Analysis:

    • Analyze the flow cytometry data to determine the percentage of cells expressing each cytokine and the mean fluorescence intensity (MFI) as a measure of the amount of cytokine per cell.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Co-culture Setup cluster_treatment Treatment & Stimulation cluster_analysis Cytokine Production Analysis Caco2 Seed Caco-2 cells on Transwell inserts Caco2_diff Differentiate Caco-2 (14-21 days) Caco2->Caco2_diff THP1_mono Seed THP-1 monocytes in lower chamber THP1_diff Differentiate THP-1 with PMA (48 hours) THP1_mono->THP1_diff Pretreat Pre-treat with This compound (2h) THP1_diff->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect_supernatant Collect Supernatant Stimulate->Collect_supernatant Collect_cells Collect Cells Stimulate->Collect_cells ELISA ELISA for secreted IL-6, IL-1β, TNF-α Collect_supernatant->ELISA Flow Intracellular Staining & Flow Cytometry Collect_cells->Flow signaling_pathways Signaling Pathways Modulated by this compound cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB_nucleus->Cytokines induces transcription Debromo_nfkb This compound Debromo_nfkb->IkB inhibits degradation Debromo_nrf2 This compound Nrf2 Nrf2 Debromo_nrf2->Nrf2 promotes release Keap1 Keap1 Nrf2->Keap1 bound by Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates HO1 HO-1 (Anti-inflammatory) Nrf2_nucleus->HO1 induces transcription

References

Troubleshooting & Optimization

Optimizing Debromohymenialdisine Concentration for In Vitro Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of Debromohymenialdisine (DBH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DBH)?

A1: this compound is a marine sponge alkaloid known to be a potent inhibitor of Checkpoint kinase 1 (Chk1) and Checkpoint kinase 2 (Chk2), with IC50 values of 3 µM and 3.5 µM, respectively.[1][2] By inhibiting these kinases, DBH can block the G2 DNA damage checkpoint.[1][2][3] It also exhibits inhibitory activity against other kinases such as MAP kinase kinase 1 (MEK-1), glycogen synthase kinase 3β (GSK-3β), and protein tyrosine kinase 6.[1][2]

Q2: What is a recommended starting concentration for in vitro experiments with DBH?

A2: A recommended starting concentration for DBH in many cell-based assays is between 1-10 µM. For its anti-inflammatory effects, a concentration range of 1–5 μM has been shown to be effective. The IC50 for Chk1 and Chk2 inhibition is approximately 3-3.5 µM.[1][2] However, the optimal concentration is cell-type and assay-dependent. A related compound, hymenialdisine, showed an IC50 of 146.8 μM for cytotoxicity in A2780S ovarian cancer cells.[4][5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO, ethanol, and methanol.[1][2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q4: How should I store the this compound stock solution?

A4: Store the powdered form of DBH at -20°C. Once dissolved in DMSO, it is recommended to store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Symptoms:

  • Cloudiness or visible particles in the culture medium after adding DBH.

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseSolution
High Final Concentration The concentration of DBH may exceed its solubility limit in the aqueous culture medium. Perform a solubility test by preparing serial dilutions of your DBH stock solution in the medium and visually inspecting for precipitation. Consider lowering the final concentration if precipitation occurs.
Rapid Dilution Adding a concentrated DMSO stock directly to the medium can cause the compound to crash out of solution. To avoid this, perform serial dilutions of the stock solution in the culture medium. Alternatively, add the stock solution dropwise to the medium while gently vortexing.
Temperature Effects Changes in temperature between the stock solution and the medium can affect solubility. Allow the DBH stock solution to equilibrate to room temperature before diluting it in pre-warmed (37°C) culture medium.
Media Components Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation. If you suspect this is the issue, you can try dissolving DBH in a different type of culture medium or a simpler buffer like PBS to test for compatibility.
Issue 2: High Cell Death or Unexpected Cytotoxicity

Symptoms:

  • Significant decrease in cell viability at expected non-toxic concentrations.

  • Morphological changes indicative of apoptosis or necrosis.

Possible Causes and Solutions:

CauseSolution
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to cytotoxic agents. It is essential to perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the cytotoxic IC50 of DBH for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM).
High DMSO Concentration The final concentration of DMSO in the culture medium may be too high, leading to solvent-induced toxicity. Ensure the final DMSO concentration is below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Extended Incubation Time The cytotoxic effects of DBH may be time-dependent. Consider reducing the incubation time or performing a time-course experiment to find the optimal treatment duration for your desired effect without causing excessive cell death.
Issue 3: Inconsistent or No Observable Effect

Symptoms:

  • Lack of expected biological response (e.g., no change in signaling pathway activation or cell cycle arrest).

  • High variability between replicate experiments.

Possible Causes and Solutions:

CauseSolution
Sub-optimal Concentration The concentration of DBH may be too low to elicit a response. Refer to the dose-response curve you generated to select a concentration that is effective but not overly toxic.
Compound Degradation Improper storage of the DBH stock solution can lead to degradation. Ensure the stock solution is stored correctly in aliquots at -20°C or -80°C and protected from light. Prepare fresh working solutions for each experiment.
Incorrect Timing of Analysis The cellular response to DBH may be transient. Perform a time-course experiment to determine the optimal time point to observe the desired effect on your pathway of interest (e.g., phosphorylation of a target protein). For NF-κB activation, effects can often be seen within 30 minutes to a few hours of treatment.
Cellular Context The effect of DBH can be dependent on the specific signaling context of your cell line (e.g., basal activity of the Chk2 or NF-κB pathway). Ensure your experimental model is appropriate for studying the intended pathway.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound against Various Kinases

KinaseIC50 (µM)
Chk13.0[1][2]
Chk23.5[1][2]
MAP kinase kinase 1 (MEK-1)0.881[1][2][7]
Glycogen synthase kinase 3β1.39[1][2]
Protein tyrosine kinase 60.6[1][2]
Cyclin-dependent kinase 5/p259.12[1][2]

Table 2: Example Cytotoxic IC50 of a Related Compound, Hymenialdisine

CompoundCell LineAssayIC50 (µM)
HymenialdisineA2780S (Ovarian Cancer)AlamarBlue®146.8[4][5][6]

Note: This data is for a related compound and should be used as a general reference. The cytotoxic IC50 of this compound should be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Determining Cytotoxic IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the DBH-containing medium to each well. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the DBH concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for a specific time (e.g., 1, 2, 4, or 24 hours). Include a positive control (e.g., TNF-α treatment to activate NF-κB) and a negative control (vehicle treatment).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock Prepare DBH Stock (10 mM in DMSO) treat Treat Cells with DBH (Dose-response / Time-course) stock->treat cells Seed Cells (96-well or 6-well plate) cells->treat incubate Incubate (e.g., 24-72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (e.g., NF-κB pathway) incubate->western ic50 Calculate IC50 viability->ic50 pathway_analysis Analyze Pathway Modulation western->pathway_analysis

General experimental workflow for in vitro studies with DBH.

chk2_pathway dna_damage DNA Damage atm ATM/ATR dna_damage->atm activates chk2 Chk2 atm->chk2 phosphorylates dbh This compound dbh->chk2 inhibits cdc25 Cdc25 chk2->cdc25 inhibits cdk CDK/Cyclin cdc25->cdk activates g2m_arrest G2/M Arrest cdk->g2m_arrest

DBH inhibits the Chk2 signaling pathway, preventing G2/M arrest.

nfkb_pathway stimulus Pro-inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates for degradation nfkb NF-κB (p65/p50) ikb->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates transcription Gene Transcription (Inflammation) nucleus->transcription dbh This compound dbh->ikk inhibits

DBH can inhibit the NF-κB signaling pathway.

nrf2_pathway stress Oxidative Stress keap1 Keap1 stress->keap1 inactivates nrf2 Nrf2 keap1->nrf2 promotes degradation nucleus Nucleus nrf2->nucleus translocates are ARE nucleus->are ho1 HO-1 Expression (Antioxidant Response) are->ho1 activates dbh This compound dbh->nrf2 promotes nuclear translocation

DBH can promote the nuclear translocation of Nrf2.

References

How to prevent Debromohymenialdisine precipitation in culture media.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Debromohymenialdisine (DBH). This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent precipitation of DBH in your culture media and ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBH) and why does it precipitate in aqueous solutions?

This compound is a marine alkaloid derived from sponges of the Axinella or Stylissa genera. As an alkaloid, its chemical structure is largely hydrophobic, meaning it has poor solubility in water-based solutions like phosphate-buffered saline (PBS) and cell culture media. When a concentrated stock of DBH in an organic solvent is diluted into an aqueous medium, the DBH molecules can rapidly come out of solution, or "crash out," leading to the formation of a visible precipitate.[1][2][3]

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like DBH for use in cell culture.[1][2][4] It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing water, which can compromise both the solubility of DBH and the sterility of your experiment.

Q3: What is the maximum final concentration of DMSO that cells can tolerate in culture?

The tolerance to DMSO varies significantly between cell lines, with primary cells generally being more sensitive.[5] As a best practice, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize any potential off-target effects or cytotoxicity.[5][6][7][8] It is imperative to include a vehicle control (media with the same final concentration of DMSO but without DBH) in your experiments to account for any effects of the solvent itself.[6][7]

Data Presentation: Recommended DMSO Concentrations

The table below summarizes commonly used final DMSO concentrations and their potential impact on cell culture experiments.

Final DMSO Conc.General GuidelinePotential Impact
≤ 0.1% Highly Recommended. Considered safe for most cell lines with minimal off-target effects.[6][7]Negligible cytotoxicity or impact on cell phenotype is expected. This is the ideal target for sensitive assays and long-term experiments.[7]
0.1% - 0.5% Generally Acceptable. Widely used and tolerated by many robust cell lines.[5][8][9]May cause subtle changes in gene expression or cell behavior. A vehicle control is essential.[6]
0.5% - 1.0% Use with Caution. May be necessary for poorly soluble compounds but carries a higher risk of toxicity.[5]Increased risk of cytotoxicity, altered cell membrane permeability, and interference with experimental results.[5][6] Not recommended unless a dose-response study for DMSO tolerance has been performed on your specific cell line.
> 1.0% Not Recommended. High likelihood of significant cytotoxicity and artifacts.Can dissolve cell membranes and induce cell death, rendering experimental results unreliable.[5]

Troubleshooting Guide

Problem: I see a precipitate immediately after adding my DBH stock solution to the culture medium.

This is the most common form of precipitation and is typically caused by localized high concentrations of DBH that exceed its solubility limit in the aqueous medium.

Answer: This issue can often be resolved by optimizing your dilution technique. Follow the detailed protocol below. The key is to dilute the compound slowly into a solution that facilitates rapid and uniform mixing.

G cluster_start Start: Precipitation Observed cluster_cause Potential Causes cluster_solution Solutions start Precipitate forms immediately upon dilution C1 Stock concentration is too high, requiring a large volume start->C1 C2 Poor mixing technique start->C2 C3 Media is too cold start->C3 C4 Adding stock directly to serum or supplements start->C4 S1 Make a higher concentration stock to reduce the added volume C1->S1 Adjust S2 Add stock dropwise to media while gently vortexing/swirling C2->S2 Improve S3 Pre-warm media to 37°C before adding the compound C3->S3 Correct S4 Add DBH stock to basal media first, then add serum (FBS/FCS) C4->S4 Change Order

Caption: Troubleshooting workflow for immediate precipitation.

Problem: The media looks clear at first, but a precipitate forms after several hours or days of incubation.

This type of precipitation can be caused by compound instability, interactions with media components over time, or changes in the media environment.

Answer:

  • Compound Instability: The compound may be degrading over time into less soluble byproducts. While stability data for DBH in media is not widely published, this is a possibility for many complex molecules. Consider reducing the incubation time if experimentally feasible.[10]

  • Exceeding Solubility Limit: Even if initially dissolved, the concentration may be at a supersaturated state. Any small change (e.g., temperature fluctuation, pH shift) can trigger precipitation. Try lowering the final working concentration of DBH.

  • Media pH Shift: As cells metabolize, they can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds. Ensure your culture is not overgrown and that the medium's buffering capacity (often maintained by bicarbonate and HEPES) is appropriate.[11]

  • Interaction with Media Components: DBH might interact with salts, amino acids, or other components, forming insoluble complexes.[12][13] This is more common in complex or serum-free formulations.

Experimental Protocols

Protocol: Preparation of DBH Working Solution in Culture Media

This protocol is designed to minimize the risk of precipitation when diluting a DMSO stock of this compound.

G start Start step1 1. Prepare Stock Solution Dissolve DBH in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C. start->step1 step2 2. Prepare Intermediate Dilution (Optional but Recommended) Dilute the stock solution in 100% DMSO to a concentration 200-1000x of the final desired concentration. step1->step2 step3 3. Prepare Culture Medium Warm the required volume of basal culture medium (e.g., DMEM, RPMI) to 37°C in a sterile tube. step2->step3 step4 4. Dilute DBH into Medium While gently vortexing or swirling the warmed medium, add the required volume of the DBH stock (or intermediate) drop-by-drop. Ensure the final DMSO concentration is ≤0.5%. step3->step4 step5 5. Add Supplements Add serum (FBS), antibiotics, or other supplements to the medium now containing DBH. step4->step5 step6 6. Final Mix & Use Gently mix the final solution. Visually inspect for any precipitate before adding to cells. step5->step6 end_node End step6->end_node

Caption: Recommended workflow for preparing DBH working solutions.

Mechanism of Action Visualization

This compound is known to be an inhibitor of several protein kinases, including Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression. By inhibiting these kinases, DBH can arrest the cell cycle, providing a basis for its potential anticancer activity.[14] The diagram below illustrates this simplified mechanism.

G cluster_pathway Simplified Cell Cycle Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb pRb CDK46->Rb phosphorylates Rb_E2F_complex CDK46->Rb_E2F_complex phosphorylates pRb, releasing E2F E2F E2F Rb->E2F sequesters Rb->Rb_E2F_complex S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription E2F->Rb_E2F_complex pRb_P pRb-P (Inactive) DBH This compound DBH->CDK46 inhibits

Caption: DBH inhibits CDK4/6, preventing pRb phosphorylation.

References

Technical Support Center: Troubleshooting Debromohymenialdisine Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Debromohymenialdisine (DBH).

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound in a kinase inhibition assay is significantly different from published values. What are the potential causes?

A1: Discrepancies in IC50 values are a common challenge and can arise from several factors:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. Ensure that the ATP concentration used is consistent with the reported literature, ideally at or near the Km value for the specific kinase.

  • Enzyme Purity and Activity: The source, purity, and specific activity of the recombinant kinase can vary between batches and suppliers, significantly impacting the results.

  • Substrate Concentration: Similar to ATP, the concentration of the peptide or protein substrate can influence the apparent IC50 value.

  • Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and can yield different IC50 values.

  • Buffer Composition: pH, ionic strength, and the presence of additives in the assay buffer can affect both enzyme activity and compound behavior.

  • Compound Integrity: Verify the purity of your this compound stock. Degradation or the presence of impurities can lead to inaccurate results.

Q2: I'm observing high variability between replicate wells in my cell-based assays with this compound. How can I improve consistency?

A2: High well-to-well variability in cell-based assays is a frequent issue. Consider the following troubleshooting steps:

  • Compound Solubility and Precipitation: this compound, like many natural products, may have limited solubility in aqueous culture media. Precipitation of the compound upon dilution of a DMSO stock is a common problem.[1][2]

    • Recommendation: Visually inspect for precipitates after adding the compound to the media. To improve solubility, you can try gentle vortexing, sonication, or warming the solution in a 37°C water bath.[3] Ensure the final DMSO concentration is low and consistent across all wells, including controls (typically <0.5%).

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.

    • Recommendation: Ensure a homogenous single-cell suspension before plating. After seeding, gently swirl the plate to ensure even distribution.

  • "Edge Effects": Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of the compound and affect cell growth.

    • Recommendation: To mitigate this, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.

  • Inconsistent Incubation Times: Adhere to a strict incubation schedule for both compound treatment and the addition of assay reagents.

  • Pipetting Technique: Inconsistent or aggressive pipetting can lead to errors in compound concentration and disturb cell monolayers. Use calibrated pipettes and practice consistent, gentle pipetting.

Q3: this compound shows high potency in my biochemical kinase assay but weak activity in my cellular assay. What could explain this discrepancy?

A3: This is a common observation in drug discovery and can be attributed to several factors:

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are much higher (in the millimolar range). The high concentration of cellular ATP can outcompete this compound for binding to the kinase, leading to reduced apparent potency.

  • Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration added to the culture medium.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration and apparent activity.

  • Compound Stability in Culture Media: this compound may be unstable in the complex environment of cell culture media, which contains various components that can react with or degrade the compound over the course of the experiment.[4]

  • Off-Target Effects in Cells: In a cellular context, this compound may engage with other targets or activate compensatory signaling pathways that mask its inhibitory effect on the primary target kinase.

Q4: How can I assess the stability of my this compound stock solution and in my experimental setup?

A4: Ensuring the stability of your compound is crucial for reproducible results.

  • Stock Solution in DMSO: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[4] It is generally recommended to prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles.[4] While many compounds are stable in DMSO for extended periods, the stability of each compound is unique.[4][5]

  • Stability in Cell Culture Media: The stability of this compound in cell culture media can be influenced by factors such as pH, media components (e.g., serum, amino acids), and incubation conditions (temperature, light exposure).[4] To assess stability, you can incubate the compound in the media under your experimental conditions for various time points and then measure its concentration using analytical methods like HPLC or LC-MS.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in various assays. Note that IC50 values can vary depending on the specific assay conditions.

Table 1: this compound Kinase Inhibition Profile

KinaseIC50 (µM)Assay Conditions
Chk13In vitro kinase assay
Chk23.5In vitro kinase assay

Data sourced from Curman et al., 2001.[6][7]

Table 2: this compound Cellular Activity

Cell LineAssay TypeIC50 (µM)
MCF-7Cytotoxicity Assay25
MCF-7G2 Checkpoint Inhibition8

Data sourced from Curman et al., 2001.[6][7]

Experimental Protocols

Kinase Inhibition Assay (General Protocol for Chk1/Chk2)

This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against Chk1 and Chk2 kinases.

Materials:

  • Recombinant human Chk1 or Chk2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 5 mM beta-glycerophosphate)

  • Substrate peptide (e.g., a fragment of CDC25C)

  • ATP (at a concentration near the Km for the specific kinase)

  • [γ-33P]ATP

  • This compound stock solution (in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add the kinase, substrate peptide, and this compound dilution.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.

Materials:

  • Adherent cells in a 96-well plate

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for the desired incubation period (e.g., 48 or 72 hours). Include a DMSO vehicle control.

  • After incubation, gently fix the cells by adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with water and allow it to air dry completely.

  • Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Visualizations

Signaling Pathways

Debromohymenialdisine_Kinase_Inhibition_Pathway cluster_stimulus External Stimuli cluster_upstream Upstream Kinases cluster_target This compound Targets cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response DNA Damage DNA Damage ATM_ATR ATM/ATR DNA Damage->ATM_ATR Growth Factors Growth Factors MEKK MEKKs Growth Factors->MEKK Inflammatory Cytokines Inflammatory Cytokines IKK IKK Inflammatory Cytokines->IKK Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 MEK1 MEK1 MEKK->MEK1 NFkB NF-κB IKK->NFkB CDC25 CDC25 Chk1_Chk2->CDC25 | ERK ERK MEK1->ERK GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin | CDKs CDKs Proliferation Proliferation CDKs->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest CDC25->Cell_Cycle_Arrest Apoptosis Apoptosis ERK->Apoptosis ERK->Proliferation beta_catenin->Proliferation Inflammation Inflammation NFkB->Inflammation DBH This compound DBH->Chk1_Chk2 DBH->MEK1 DBH->GSK3b DBH->CDKs

Caption: this compound inhibits multiple kinases, affecting key signaling pathways.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) treatment Treat Cells with Serial Dilutions of this compound prep_compound->treatment prep_cells Culture and Seed Cells (96-well plate) prep_cells->treatment incubation Incubate for Desired Time Period (e.g., 48-72h) treatment->incubation assay_choice Perform Assay incubation->assay_choice srb_assay SRB Assay assay_choice->srb_assay mtt_assay MTT Assay assay_choice->mtt_assay kinase_assay Kinase Assay (Cell Lysate) assay_choice->kinase_assay western_blot Western Blot assay_choice->western_blot data_analysis Measure Readout (e.g., Absorbance, Luminescence) srb_assay->data_analysis mtt_assay->data_analysis kinase_assay->data_analysis western_blot->data_analysis calc_ic50 Calculate IC50 data_analysis->calc_ic50

Caption: A general workflow for assessing the cellular effects of this compound.

Logical Troubleshooting Flowchart

troubleshooting_flowchart start Inconsistent Results check_compound Check Compound Purity & Stability start->check_compound check_assay Review Assay Protocol start->check_assay check_cells Assess Cell Health & Culture start->check_cells compound_ok Compound OK check_compound->compound_ok Yes compound_issue Address Compound Issues check_compound->compound_issue No assay_ok Assay Protocol OK check_assay->assay_ok Yes assay_issue Optimize Assay Parameters check_assay->assay_issue No cells_ok Cells Healthy check_cells->cells_ok Yes cells_issue Troubleshoot Cell Culture check_cells->cells_issue No compound_ok->check_assay rerun Re-run Experiment compound_issue->rerun assay_ok->check_cells assay_issue->rerun cells_ok->rerun cells_issue->rerun

Caption: A logical flowchart for troubleshooting inconsistent this compound assay results.

References

Minimizing off-target effects of Debromohymenialdisine in cells.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Debromohymenialdisine (DBH) in their cellular experiments.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You are observing a cellular phenotype that does not align with the known functions of the intended targets of this compound, such as Checkpoint Kinase 2 (Chk2).

Possible Cause: Off-target activity of DBH.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Western Blot Analysis: Assess the phosphorylation status of known downstream substrates of Chk2 (e.g., p53, BRCA1). A dose-dependent decrease in the phosphorylation of these substrates upon DBH treatment would suggest on-target activity.

    • Cellular Thermal Shift Assay (CETSA): This method directly assesses the binding of DBH to Chk2 in intact cells by measuring the thermal stabilization of the target protein.

  • Identify Potential Off-Targets:

    • Kinase Profiling: Screen DBH against a broad panel of kinases to identify potential off-target interactions. This can be done through services like KINOMEscan™ or in-house using technologies like the ADP-Glo™ Kinase Assay.

    • Kinobeads Assay: This chemical proteomics approach can identify kinase targets and off-targets from cell lysates by assessing the competition of DBH with immobilized broad-spectrum kinase inhibitors.

  • Validate Off-Target Engagement:

    • Once potential off-targets are identified, validate their engagement in your cellular system using techniques like CETSA or by examining the phosphorylation of their specific downstream substrates via western blot.

  • Use a Structurally Unrelated Inhibitor:

    • Treat cells with a structurally different inhibitor that also targets Chk2. If the observed phenotype is recapitulated, it is more likely to be an on-target effect.

Issue 2: Cellular Toxicity at Effective Concentrations

You are observing significant cytotoxicity in your cell line at concentrations required to inhibit the primary target.

Possible Cause: Inhibition of off-target kinases that are essential for cell survival.

Troubleshooting Steps:

  • Dose-Response Analysis:

    • Perform a detailed dose-response curve for both the on-target effect (e.g., inhibition of Chk2 substrate phosphorylation) and cytotoxicity. If the cytotoxic effect occurs at significantly higher concentrations than the on-target effect, you may have a therapeutic window.

  • Lower the Inhibitor Concentration:

    • Use the lowest concentration of DBH that still provides a significant on-target effect. This minimizes the engagement of lower-affinity off-targets.

  • Consult Kinase Selectivity Data:

    • Review available kinase profiling data for DBH to identify potential off-targets known to be involved in cell viability.

  • Rescue Experiment:

    • If a specific off-target is suspected to cause the toxicity, you can attempt a rescue experiment by overexpressing a drug-resistant mutant of that off-target.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

A1: The primary known targets of this compound are the serine/threonine kinases Chk1 and Chk2, which are key regulators of the DNA damage checkpoint.[1][2]

Q2: What are the likely off-targets of this compound?

Q3: How can I determine the selectivity of my batch of this compound?

A3: It is highly recommended to perform a kinase selectivity profiling experiment. This can be outsourced to commercial vendors that offer panels of hundreds of kinases or performed in-house using established assay platforms.

Q4: What is a Cellular Thermal Shift Assay (CETSA) and how can it help me?

A4: CETSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates or intact cells treated with DBH to various temperatures and then quantifying the amount of soluble target protein (e.g., Chk2), you can confirm direct binding in your experimental system.

Q5: Are there any computational tools to predict off-targets of this compound?

A5: Yes, several computational approaches can predict potential off-targets. These include methods based on ligand similarity, protein structure similarity, and machine learning models trained on large datasets of compound-target interactions. However, computational predictions should always be validated experimentally.

Data Presentation

Table 1: Reported IC50 Values for this compound

Kinase TargetReported IC50 (µM)Reference
Chk13[1][2]
Chk23.5[1][2]
ATMNo inhibition[1][2]
ATRNo inhibition[1][2]
DNA-PKNo inhibition[1][2]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To confirm the engagement of this compound with its target protein (e.g., Chk2) in intact cells.

Methodology:

  • Cell Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with either vehicle (e.g., DMSO) or various concentrations of DBH for a predetermined time (e.g., 1-2 hours).

  • Harvesting: Harvest the cells by scraping and wash them with PBS.

  • Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein by western blotting using a specific antibody for your target (e.g., anti-Chk2).

  • Data Interpretation: A shift in the melting curve to a higher temperature in the DBH-treated samples compared to the vehicle control indicates target engagement.

Kinobeads Assay Protocol

Objective: To identify the cellular targets and off-targets of this compound.

Methodology:

  • Lysate Preparation: Prepare a native cell lysate from your cells of interest to ensure kinases remain in their active state.

  • Compound Incubation: Incubate the cell lysate with a range of concentrations of DBH or a vehicle control.

  • Affinity Purification: Add Kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors) to the lysate and incubate to allow the binding of kinases that are not inhibited by DBH.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Proteomic Analysis: Identify and quantify the eluted kinases using mass spectrometry.

  • Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of DBH indicates that DBH is binding to that kinase.

Visualizations

G cluster_0 DNA Damage Response DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1_Chk2->DNA_Repair Apoptosis Apoptosis Chk1_Chk2->Apoptosis This compound This compound This compound->Chk1_Chk2

Caption: On-target effect of this compound on the DNA damage response pathway.

G cluster_1 Troubleshooting Workflow Start Unexpected Phenotype Confirm_On_Target Confirm On-Target Engagement (Western, CETSA) Start->Confirm_On_Target On_Target_Confirmed On-Target Confirmed? Confirm_On_Target->On_Target_Confirmed Identify_Off_Targets Identify Off-Targets (Kinase Profiling, Kinobeads) On_Target_Confirmed->Identify_Off_Targets Yes Use_Alternative_Inhibitor Use Structurally Different Inhibitor On_Target_Confirmed->Use_Alternative_Inhibitor No Validate_Off_Targets Validate Off-Target Engagement Identify_Off_Targets->Validate_Off_Targets Off_Target_Effect Likely Off-Target Effect Validate_Off_Targets->Off_Target_Effect On_Target_Effect Likely On-Target Effect Use_Alternative_Inhibitor->On_Target_Effect

Caption: Logical workflow for troubleshooting unexpected cellular phenotypes.

References

Determining the optimal treatment time for Debromohymenialdisine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Debromohymenialdisine (DBH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBH) and what is its primary mechanism of action?

A1: this compound is a pyrrole alkaloid originally isolated from marine sponges. Its primary mechanism of action is the inhibition of several protein kinases. It is a known inhibitor of Checkpoint kinase 1 (Chk1) and Checkpoint kinase 2 (Chk2), which are key regulators of the DNA damage response and cell cycle checkpoints.[1][2] DBH also inhibits MAP kinase kinase 1 (MEK-1) in the Raf/MEK-1/MAPK signaling cascade. Additionally, it has demonstrated anti-inflammatory properties through the inhibition of NF-κB nuclear translocation and the induction of Heme Oxygenase-1 (HO-1) expression.

Q2: What is the optimal treatment time for DBH in cell culture experiments?

A2: The optimal treatment time for this compound is highly dependent on the specific experimental endpoint and the cell line being used. There is no single universal optimal time. For short-term signaling events, such as the inhibition of Chk1 phosphorylation, effects can be observed in as little as 15 to 90 minutes.[3] For endpoints such as apoptosis or cytotoxicity, longer incubation times of 24 to 72 hours are commonly employed. It is recommended to perform a time-course experiment to determine the ideal duration for your specific assay and cell type.

Q3: What is a typical working concentration for DBH?

A3: The effective concentration of DBH can vary significantly depending on the cell line and the biological effect being measured. For anti-inflammatory effects in co-culture models, concentrations in the range of 1-5 μM have been used. For inhibition of the G2 checkpoint in MCF-7 cells, an IC50 of 8 µM has been reported, with an IC50 for cytotoxicity at 25 µM.[1][2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No observable effect of DBH treatment. 1. Suboptimal concentration: The concentration of DBH may be too low for your cell line or assay. 2. Short treatment duration: The incubation time may not be sufficient to observe the desired effect. 3. Compound degradation: The DBH stock solution may have degraded. 4. Cell line resistance: The target kinases in your cell line may have mutations that confer resistance.1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment to identify the optimal treatment duration. 3. Prepare a fresh stock solution of DBH. 4. Verify the kinase status of your cell line and consider using a different cell line if necessary.
High levels of cell death in control (DMSO-treated) wells. 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell health: The cells may have been unhealthy or stressed prior to treatment.1. Ensure the final DMSO concentration does not exceed 0.1-0.5%, depending on the sensitivity of your cell line. 2. Use healthy, actively growing cells and handle them gently during seeding and treatment.
Inconsistent results between experiments. 1. Variability in cell density: Differences in the number of cells seeded can affect the outcome. 2. Inconsistent treatment conditions: Variations in incubation time, temperature, or CO2 levels. 3. Pipetting errors: Inaccurate dilution of DBH or seeding of cells.1. Ensure consistent cell seeding density across all experiments. 2. Standardize all treatment and incubation conditions. 3. Calibrate pipettes regularly and use careful pipetting techniques.
Unexpected off-target effects. 1. Broad kinase inhibition: DBH is known to inhibit multiple kinases. The observed phenotype may be due to inhibition of a kinase other than your primary target.1. Use multiple, structurally distinct inhibitors for your target kinase to confirm the phenotype. 2. Perform rescue experiments by overexpressing a drug-resistant mutant of your target kinase.

Data Presentation

Table 1: Reported IC50 Values for this compound

Target/Effect Cell Line/System IC50 Value Reference
G2 Checkpoint InhibitionMCF-78 µM[1][2]
CytotoxicityMCF-725 µM[1][2]
Chk1 Inhibitionin vitro3 µM[1][2]
Chk2 Inhibitionin vitro3.5 µM[1][2]

Experimental Protocols

Protocol 1: Determining Optimal Treatment Time for Cytotoxicity
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency by the end of the experiment.

  • DBH Preparation: Prepare a series of dilutions of this compound in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest DBH dilution.

  • Treatment: Add the DBH dilutions and vehicle control to the appropriate wells.

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 12, 24, 48, and 72 hours).

  • Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).

  • Data Analysis: Plot cell viability against treatment time for each DBH concentration to determine the optimal duration for observing a significant cytotoxic effect.

Protocol 2: Western Blot for Chk1 Phosphorylation
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentration of DBH for various short time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., pChk1 Ser345) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the pChk1 bands and normalize to a loading control (e.g., β-actin or total Chk1) to determine the time point of maximal inhibition or change in phosphorylation.

Visualizations

G cluster_0 Experimental Workflow: Optimal Treatment Time A Seed Cells B Treat with DBH (Dose-Response) A->B C Incubate (Time-Course) B->C D Cell Viability Assay C->D E Analyze Data D->E

Caption: Workflow for determining the optimal treatment time of this compound.

G DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Cell Cycle Arrest Cell Cycle Arrest Chk1/Chk2->Cell Cycle Arrest Apoptosis Apoptosis Chk1/Chk2->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair DBH This compound DBH->Chk1/Chk2 Inhibition

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

References

Cell line-specific responses to Debromohymenialdisine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Debromohymenialdisine (DBH). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DBH in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to this marine sponge-derived alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the checkpoint kinases Chk1 and Chk2.[1] These kinases are critical components of the G2 DNA damage checkpoint. By inhibiting Chk1 and Chk2, DBH abrogates the G2 checkpoint, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.

Q2: I am not observing the expected G2/M arrest in my cell line after DBH treatment. What could be the reason?

A2: Cell line-specific responses to DBH can vary significantly. Several factors could contribute to a lack of G2/M arrest:

  • p53 Status: The tumor suppressor protein p53 plays a crucial role in cell cycle regulation and apoptosis.[2][3] Cell lines with mutated or non-functional p53 may exhibit a different response to G2 checkpoint inhibition compared to p53 wild-type cells. Some mutant p53 proteins can even gain oncogenic functions that promote cell survival and proliferation.[2][3]

  • Drug Resistance Mechanisms: Cancer cells can develop resistance to therapeutic compounds through various mechanisms, including increased drug efflux, alterations in the drug target, and activation of alternative survival pathways.[4][5][6][7]

  • Cell Line-Specific Signaling: The intrinsic signaling landscape of a cell line can influence its response to DBH. For example, constitutive activation of pro-survival pathways may counteract the effects of Chk1/Chk2 inhibition.

Q3: Does this compound induce apoptosis?

A3: Yes, in many cancer cell lines, the inhibition of Chk1 and Chk2 by DBH leads to the induction of apoptosis. However, the extent and kinetics of apoptosis can be cell line-dependent.

Q4: Are there any known off-target effects of this compound?

A4: While DBH is a potent Chk1/Chk2 inhibitor, like most small molecules, it may have other cellular targets. It has been reported to have anti-inflammatory effects through the modulation of NF-κB and Nrf2 signaling pathways. The crosstalk between these pathways and the DNA damage response is an active area of research.[8][9][10][11][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no cytotoxicity observed 1. Cell line resistance: The cell line may have intrinsic or acquired resistance to DBH. 2. Incorrect dosage: The concentration of DBH used may be too low for the specific cell line. 3. Suboptimal treatment duration: The incubation time may not be sufficient to induce a cytotoxic effect.1. Verify p53 status: Determine the p53 status of your cell line. 2. Perform a dose-response curve: Titrate DBH across a range of concentrations to determine the optimal IC50 for your cell line. 3. Conduct a time-course experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours).
Inconsistent results between experiments 1. Reagent variability: Inconsistent quality or concentration of DBH stock solution. 2. Cell culture conditions: Variations in cell density, passage number, or media composition. 3. Assay variability: Inconsistent incubation times or reagent concentrations in cytotoxicity or cell cycle assays.1. Prepare fresh stock solutions: Aliquot and store DBH stock solutions properly to avoid degradation. 2. Standardize cell culture practices: Use cells within a defined passage number range and maintain consistent seeding densities. 3. Follow protocols precisely: Ensure consistent execution of all experimental steps.
Difficulty in detecting Chk1/Chk2 phosphorylation changes 1. Suboptimal antibody: The primary antibody may not be specific or sensitive enough. 2. Poor protein extraction: Inefficient lysis or protein degradation during sample preparation. 3. Timing of analysis: The peak of phosphorylation change may have been missed.1. Validate antibodies: Use well-characterized antibodies for phosphorylated and total Chk1/Chk2. 2. Optimize lysis buffer: Use a lysis buffer containing phosphatase and protease inhibitors. 3. Perform a time-course experiment: Analyze protein phosphorylation at various time points after DBH treatment.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer Typep53 StatusIC50 (µM)Reference
MCF-7Breast AdenocarcinomaWild-TypeData not consistently available in a single source[13][14]
HTB-26Breast Cancer (Aggressive)Not specified10 - 50[1]
PC-3Prostate CancerNull10 - 50[1]
HepG2Hepatocellular CarcinomaWild-Type10 - 50[1]
HCT116Colorectal CarcinomaWild-TypeData not consistently available in a single source[1]
TK10Renal CancerNot specifiedData not consistently available in a single source[13]
UACC-62MelanomaNot specifiedData not consistently available in a single source[13]
A549Lung CarcinomaWild-TypeData not consistently available in a single source[13]
HeLaCervical AdenocarcinomaHPV-positive (p53 degraded)Data not consistently available in a single source[13]
HT29Colorectal AdenocarcinomaMutantData not consistently available in a single source[13]

Note: The IC50 values for this compound are not consistently reported across a wide range of cell lines in a single comparative study. The provided ranges are based on available literature for DBH and related compounds. Researchers are encouraged to determine the specific IC50 for their cell line of interest.

Experimental Protocols

Protocol 1: Western Blot Analysis of Chk1/Chk2 Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of Chk1 and Chk2 in response to this compound treatment.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Chk1, anti-Chk1, anti-phospho-Chk2, anti-Chk2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the desired concentrations of DBH for the appropriate duration.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.[2][9][11][12][15]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with DBH as required.

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in ice-cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

    • Fix the cells for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G cluster_0 DNA Damage cluster_1 G2/M Checkpoint Activation cluster_2 Drug Intervention DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Chk1_Chk2->Cdc25 CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest DBH This compound DBH->Chk1_Chk2

Caption: this compound's mechanism of action in G2/M checkpoint inhibition.

G cluster_0 Experimental Workflow cluster_1 Downstream Analysis Cell_Culture Cell Seeding & Culture Treatment DBH Treatment Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Western_Blot Western Blot (p-Chk1/2) Harvest->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle) Harvest->Flow_Cytometry Cytotoxicity_Assay Cytotoxicity Assay (IC50) Harvest->Cytotoxicity_Assay

Caption: General experimental workflow for studying DBH's effects on cancer cell lines.

G cluster_0 Troubleshooting Logic cluster_1 Potential Causes Unexpected_Result Unexpected Result (e.g., No G2 Arrest) Check_Protocol Review Protocol Unexpected_Result->Check_Protocol Check_Reagents Verify Reagents Unexpected_Result->Check_Reagents Check_Cell_Line Assess Cell Line Characteristics Unexpected_Result->Check_Cell_Line p53_Status p53 Status Check_Cell_Line->p53_Status Resistance Drug Resistance Check_Cell_Line->Resistance Signaling Altered Signaling Check_Cell_Line->Signaling

Caption: A logical approach to troubleshooting unexpected results with DBH.

References

Technical Support Center: Addressing Debromohymenialdisine (DBH) Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Debromohymenialdisine (DBH) and encountering or anticipating resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBH) and what is its mechanism of action?

A1: this compound (DBH) is a marine sponge alkaloid that functions as a protein kinase inhibitor.[1] It is known to inhibit several key kinases involved in cell cycle regulation and signaling, including Checkpoint kinase 1 (Chk1), Checkpoint kinase 2 (Chk2), Mitogen-activated protein kinase kinase 1 (MEK1), and Glycogen synthase kinase 3β (GSK-3β).[2][3] By inhibiting these kinases, DBH can block the G2 DNA damage checkpoint, interfere with cell signaling pathways, and induce cell cycle arrest.[2]

Q2: What are the potential mechanisms of acquired resistance to DBH in cancer cells?

A2: While specific studies on DBH resistance are limited, based on its known targets, potential resistance mechanisms can be inferred from research on other kinase inhibitors. These may include:

  • Target Alterations: Mutations in the kinase domain of target proteins (Chk1, MEK1, GSK-3β) that prevent DBH from binding effectively.[4][5]

  • Pathway Reactivation: Upregulation of alternative signaling pathways to compensate for the inhibition of the primary target. For instance, resistance to Chk1 inhibitors can be mediated by the upregulation of the PI3K/AKT pathway.[6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump DBH out of the cell, reducing its intracellular concentration.[8][9][10]

  • Target Downregulation: Loss of expression of the target protein, rendering the inhibitor ineffective. For example, resistance to Chk1 inhibitors has been associated with the downregulation of Chk1 protein itself.[11][12]

  • Influence of the Tumor Microenvironment: Stromal cells, such as cancer-associated fibroblasts (CAFs), within the tumor microenvironment can secrete factors that promote drug resistance.[13][14][15]

Q3: Are there known IC50 values for this compound in cancer cell lines?

A3: Yes, IC50 values for DBH have been reported for its inhibitory activity against various kinases. It is important to note that cell-based IC50 values for cytotoxicity can vary significantly between different cancer cell lines and experimental conditions.

Quantitative Data Summary: this compound IC50 Values

Target KinaseReported IC50 Value
Checkpoint kinase 1 (Chk1)3 µM
Checkpoint kinase 2 (Chk2)3.5 µM
MAP kinase kinase 1 (MEK1)881 nM
Glycogen synthase kinase 3β (GSK-3β)1.39 µM
Cyclin-dependent kinase 5/p259.12 µM
Protein tyrosine kinase 60.6 µM

Note: Data compiled from available research.[2] Researchers should empirically determine the IC50 in their specific cell line and experimental setup.

Troubleshooting Guides

Scenario 1: Inconsistent IC50 values for DBH in sensitive parental cell lines.

  • Question: We are observing significant variability in the IC50 value of DBH in our parental (sensitive) cancer cell line across different experiments. What could be the cause?

  • Answer: Fluctuations in IC50 values are a common challenge.[7][16] Several factors can contribute to this variability. Please refer to the table below for potential causes and recommended solutions.

Potential CauseRecommended Solution
Cell Line Variability Ensure a consistent cell passage number; high-passage-number cells can exhibit altered sensitivity. Perform regular cell line authentication to rule out cross-contamination. Monitor cell health and morphology; stressed or unhealthy cells will respond differently.
Compound Stability & Solubility Prepare fresh stock solutions of DBH for each experiment. Ensure complete solubilization in your chosen solvent (e.g., DMSO) before diluting in culture medium. Minimize freeze-thaw cycles of the stock solution.
Assay-Specific Factors Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment. Incubation Time: Use a consistent incubation time with DBH. Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. Use the same assay consistently.
General Lab Practices Calibrate pipettes regularly to ensure accurate dispensing of the compound and reagents. Ensure even mixing of the compound in the culture medium. Use a consistent source and lot of reagents and consumables (e.g., FBS, culture media, plates).

Scenario 2: The newly generated DBH-resistant cell line shows only a marginal increase in IC50.

  • Question: We have been trying to generate a DBH-resistant cell line by continuous exposure to increasing concentrations of the drug, but the resulting cell line only shows a 2- to 3-fold increase in the IC50 value. How can we enhance the resistance?

  • Answer: Developing high-level resistance can be a lengthy process.[17] Here are some strategies to consider:

    • Increase Drug Exposure Time: The duration of drug exposure at each concentration step may be insufficient. Consider extending the time cells are cultured in the presence of a specific DBH concentration before escalating to the next level.

    • Stepwise Concentration Increase: The increments in DBH concentration might be too large, leading to excessive cell death and not allowing for the selection of resistant clones. Try using smaller, more gradual increases in drug concentration.

    • Clonal Selection: The resistant population may be heterogeneous. After establishing a moderately resistant polyclonal population, consider performing single-cell cloning to isolate and expand highly resistant clones.

    • Pulsed Treatment: Instead of continuous exposure, a high-dose pulsed treatment followed by a recovery period in drug-free medium can sometimes select for more robust resistance mechanisms.

Scenario 3: Suspected upregulation of ABC transporters in the DBH-resistant cell line.

  • Question: We hypothesize that our DBH-resistant cell line is overexpressing ABC transporters. How can we confirm this and what are the next steps?

  • Answer: Overexpression of ABC transporters is a common mechanism of multidrug resistance.[18][19]

    • Verification:

      • Western Blotting: Perform a western blot to assess the protein levels of common ABC transporters like ABCB1 (P-glycoprotein) and ABCG2 (BCRP).[20][21][22]

      • qRT-PCR: Analyze the mRNA expression levels of the corresponding genes (ABCB1, ABCG2) to see if the upregulation occurs at the transcriptional level.

      • Functional Assays: Use fluorescent substrates of these transporters (e.g., Rhodamine 123 for ABCB1) in a flow cytometry-based efflux assay. Increased efflux of the dye in resistant cells, which can be reversed by a known inhibitor of the transporter (e.g., verapamil for ABCB1), would confirm functional upregulation.

    • Next Steps:

      • Co-treatment with ABC Transporter Inhibitors: If overexpression is confirmed, test if co-treatment with a specific ABC transporter inhibitor can re-sensitize the resistant cells to DBH.

      • Investigate Upstream Regulation: Explore signaling pathways that may be responsible for the upregulation of the ABC transporter. For example, the PI3K/Akt and MAPK/ERK pathways have been shown to regulate the expression of ABC transporters.[8][9]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to escalating drug concentrations.[11][13][14]

  • Determine the initial IC50: First, determine the IC50 of DBH in your parental cancer cell line using a cell viability assay (e.g., MTT or MTS assay).

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing DBH at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Continuously monitor the cells. When the cells resume a normal growth rate and morphology, passage them and increase the DBH concentration by a small increment (e.g., 1.5 to 2-fold).

  • Stepwise Escalation: Repeat the process of monitoring, passaging, and incrementally increasing the DBH concentration. This process can take several months.

  • Characterization of Resistance: At various stages, and once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), characterize the resistant cell line. This includes determining the new IC50, assessing the stability of the resistant phenotype in the absence of the drug, and investigating the underlying resistance mechanisms.

  • Cryopreservation: It is crucial to cryopreserve cells at different stages of resistance development.

Protocol 2: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of DBH. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for ABC Transporters

This protocol outlines the basic steps for detecting the expression of ABC transporters like ABCB1 and ABCG2.[20][21][23]

  • Protein Extraction: Lyse the parental and DBH-resistant cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-ABCB1 or anti-ABCG2) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to compare the expression levels of the ABC transporter between the sensitive and resistant cell lines.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for developing and characterizing DBH resistance.

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects akt Akt/PKB gsk3b GSK-3β akt->gsk3b Inactivates (pS9) wnt Wnt Signaling wnt->gsk3b Inactivates beta_catenin β-catenin (Degradation) gsk3b->beta_catenin tau Tau Protein (Hyperphosphorylation) gsk3b->tau glycogen_synthase Glycogen Synthase (Inactivation) gsk3b->glycogen_synthase dbh This compound dbh->gsk3b Inhibits MEK_ERK_Pathway growth_factors Growth Factors rtk RTK growth_factors->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation dbh This compound dbh->mek Inhibits CHK1_Pathway dna_damage DNA Damage (e.g., Replication Stress) atr ATR dna_damage->atr Activates chk1 Chk1 atr->chk1 Activates (pS345) cdc25 Cdc25 Phosphatases chk1->cdc25 Inactivates cdk CDKs cdc25->cdk Activates cell_cycle_arrest Cell Cycle Arrest (G2/M Checkpoint) cdc25->cell_cycle_arrest Inhibition leads to cdk->cell_cycle_arrest Promotes Mitosis dbh This compound dbh->chk1 Inhibits

References

Validation & Comparative

A Comparative Guide to the Kinase Selectivity of Debromohymenialdisine and Hymenialdisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two marine sponge-derived alkaloids, Debromohymenialdisine (DBH) and Hymenialdisine. Both compounds are recognized as potent ATP-competitive kinase inhibitors with potential therapeutic applications. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the signaling pathways influenced by these inhibitors.

Quantitative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Hymenialdisine against a range of protein kinases. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions. For the most accurate comparison, data from head-to-head studies are prioritized.

Kinase TargetThis compound IC50 (nM)Hymenialdisine IC50 (nM)Reference
Mitogen-activated protein kinase kinase (MEK) 6.03.0[1]
Protein Kinase C (PKC) 1300800[1]
Cyclin-dependent kinase 1 (CDK1)/cyclin B -22[1]
Cyclin-dependent kinase 2 (CDK2)/cyclin A -70[1]
Cyclin-dependent kinase 2 (CDK2)/cyclin E -40[1]
Cyclin-dependent kinase 5 (CDK5)/p25 -28[1]
Glycogen synthase kinase 3 (GSK-3) -10[1]
Casein Kinase 1 (CK1) -35[1]

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

The determination of kinase inhibition is typically performed using in vitro biochemical assays. Below are representative protocols for a standard kinase inhibition assay and a more specific MEK activity assay.

General In Vitro Kinase Inhibition Assay Protocol

This protocol outlines the fundamental steps for measuring the inhibitory activity of a compound against a purified kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (this compound or Hymenialdisine) in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

    • Prepare a solution of the purified kinase in the reaction buffer.

    • Prepare a solution of the specific peptide or protein substrate and ATP in the reaction buffer. The ATP concentration is typically kept at or near the Km value for the specific kinase.

  • Kinase Reaction :

    • Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection of Kinase Activity :

    • Terminate the kinase reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric Assays : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-Based Assays : Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., TR-FRET, HTRF).

      • Luminescence-Based Assays : Measuring the amount of ATP remaining in the reaction, where a decrease in luminescence corresponds to kinase activity (e.g., Kinase-Glo®).

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

MEK1 Activity Assay Protocol (Example)

This protocol provides a more specific example for assessing the inhibition of MEK1.

  • Immunoprecipitation of MEK1 (from cell lysate) :

    • Lyse cells containing the target MEK1 protein.

    • Add an anti-MEK1 antibody to the cell lysate and incubate to form an antibody-antigen complex.

    • Add protein A/G beads to pull down the immunocomplex.

    • Wash the beads to remove non-specific binding.

  • Kinase Reaction :

    • Resuspend the beads in a kinase reaction buffer.

    • Add the test inhibitor (this compound or Hymenialdisine) at various concentrations.

    • Add a kinase-dead version of the MEK1 substrate, ERK2 (e.g., GST-ERK2 K52R), and ATP to initiate the reaction.

    • Incubate at 30°C for 30 minutes.

  • Detection :

    • Terminate the reaction by adding SDS-PAGE loading buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody specific for phosphorylated ERK2 (p-ERK).

    • Detect the p-ERK signal using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Analysis :

    • Quantify the band intensities for p-ERK.

    • Calculate the percentage of inhibition and determine the IC50 value as described in the general protocol.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway affected by these inhibitors and a typical experimental workflow for determining kinase selectivity.

MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Inhibitor This compound or Hymenialdisine Inhibitor->MEK Inhibits Kinase_Selectivity_Workflow Start Start: Purified Kinases & Inhibitors Assay In Vitro Kinase Assays (e.g., Radiometric, TR-FRET) Start->Assay Data Measure Kinase Activity (Phosphorylation) Assay->Data Analysis IC50 Determination (Dose-Response Curves) Data->Analysis Table Comparative Data Table of Kinase Selectivity Analysis->Table Conclusion Conclusion: Selectivity Profile Table->Conclusion

References

Validating the Anticancer Effects of Debromohymenialdisine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the marine-derived compound Debromohymenialdisine (DBH) and the established chemotherapeutic agent Doxorubicin, focusing on their in vivo anticancer effects. While direct comparative in vivo studies for this compound are limited in publicly available literature, this guide synthesizes data from studies on its derivatives and establishes a framework for its evaluation against the well-documented efficacy of Doxorubicin in breast cancer models.

Executive Summary

This compound, a pyrrole alkaloid isolated from marine sponges, has emerged as a promising anticancer agent due to its inhibitory action on several key kinases, including Checkpoint kinase 2 (Chk2). In vivo studies on DBH derivatives have demonstrated significant antitumor activity, both as a single agent and in combination with standard chemotherapeutics like Doxorubicin. This guide provides available preclinical data, detailed experimental protocols for in vivo validation, and a comparative overview of the signaling pathways targeted by DBH and Doxorubicin.

Comparative In Vivo Efficacy

Due to the limited availability of direct in vivo data for this compound, this section presents data for a potent DBH-derived Chk2 inhibitor and compares it with representative data for Doxorubicin in similar breast cancer xenograft models.

Table 1: Comparison of In Vivo Antitumor Activity

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Survival RateSource
DBH-derived Chk2 Inhibitor (Compound 7) N-methylnitrosourea-induced breast cancerNot SpecifiedNot SpecifiedMarked antitumor activityNot Reported[1]
Doxorubicin MDA-MB-231 human breast cancer xenograftNSG miceMaximum Tolerated Dose (MTD)Did not significantly inhibit tumor growth at MTDNot Reported[2]
Doxorubicin (in combination with BNS) Spontaneous mammary cancerBALB-neuT miceNot SpecifiedSignificantly inhibited cancer cell proliferationNot Reported[3]
FBA-TPQ (Makaluvamine Analog) MCF-7 human breast cancer xenograftNude mice20 mg/kg/d, 3 d/wk for 1 week~71.6% on day 18Not Reported[4]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

To facilitate the in vivo validation of this compound, this section provides a detailed, standardized protocol for a breast cancer xenograft model, which can be adapted for comparative studies against Doxorubicin.

Human Breast Cancer Xenograft Model

1. Cell Culture:

  • Human breast cancer cell lines (e.g., MDA-MB-231 or MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used. Animals are housed in a sterile environment with free access to food and water.

3. Tumor Cell Implantation:

  • 1 x 10^6 to 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the flank or mammary fat pad of each mouse.

4. Tumor Growth Monitoring:

  • Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

5. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.

  • This compound Group: DBH is formulated in a suitable vehicle (e.g., DMSO/saline). The dosage and administration route (e.g., intraperitoneal, intravenous) should be determined based on preliminary toxicity studies.

  • Doxorubicin Group: Doxorubicin is administered intravenously or intraperitoneally at a clinically relevant dose (e.g., 2-5 mg/kg) on a weekly or bi-weekly schedule.[2]

  • Control Group: Mice receive the vehicle used for drug formulation.

6. Efficacy Evaluation:

  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Survival Analysis: Kaplan-Meier survival curves are generated to assess the impact of treatment on overall survival.

  • Toxicity Assessment: Animal body weight is monitored throughout the study. At the end of the study, major organs can be collected for histopathological analysis.

7. Statistical Analysis:

  • Data are presented as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests such as the t-test or ANOVA.

Signaling Pathways and Mechanisms of Action

This compound: Targeting the DNA Damage Response

This compound and its derivatives are known to be potent inhibitors of Checkpoint kinase 2 (Chk2). Chk2 is a critical component of the DNA damage response pathway. In response to DNA damage, Chk2 is activated, leading to cell cycle arrest, DNA repair, or apoptosis. By inhibiting Chk2, DBH can potentially sensitize cancer cells to DNA damaging agents and induce cell death.

DBH_Signaling_Pathway cluster_0 DNA Damage cluster_1 Cell Cycle Regulation DNA Damage DNA Damage ATM ATM DNA Damage->ATM Chk2 Chk2 ATM->Chk2 Activates p53 p53 Chk2->p53 Activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DBH This compound DBH->Chk2 Inhibits

Caption: this compound inhibits Chk2, disrupting the DNA damage response pathway.

Doxorubicin: A Multifaceted Anticancer Agent

Doxorubicin's anticancer effects are primarily attributed to its ability to intercalate into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), ultimately resulting in DNA damage and apoptosis.

Doxorubicin_Signaling_Pathway cluster_0 Cellular Mechanisms cluster_1 Cellular Outcomes Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation ROS Production ROS Production Doxorubicin->ROS Production Topoisomerase II Topoisomerase II DNA Intercalation->Topoisomerase II Inhibits DNA Damage DNA Damage Topoisomerase II->DNA Damage Leads to ROS Production->DNA Damage Causes Apoptosis Apoptosis DNA Damage->Apoptosis Experimental_Workflow A Cell Line Selection (e.g., MDA-MB-231) B Animal Model (Athymic Nude Mice) A->B C Tumor Implantation B->C D Tumor Growth to Palpable Size C->D E Randomization into Treatment Groups D->E F Control (Vehicle) E->F G This compound E->G H Doxorubicin E->H I Treatment Administration & Monitoring F->I G->I H->I J Data Collection (Tumor Volume, Body Weight) I->J K Endpoint Analysis (TGI, Survival, Histology) J->K L Statistical Analysis & Comparison K->L

References

Debromohymenialdisine: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Debromohymenialdisine (DBH), a marine sponge-derived alkaloid, has emerged as a potent inhibitor of several protein kinases. Understanding its selectivity and cross-reactivity profile is crucial for its development as a chemical probe or a therapeutic lead. This guide provides a comparative analysis of DBH's inhibitory activity against a panel of kinases, supported by experimental data and detailed protocols.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against several key kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a snapshot of its potency and selectivity from published studies.

Kinase TargetAlternative NameIC50 (µM)Reference
Checkpoint Kinase 1Chk13[1]
Checkpoint Kinase 2Chk23.5[1]
Mitogen-activated protein kinase kinase 1MEK1Not explicitly quantified in cited literature
Protein Kinase CPKCNot explicitly quantified in cited literature

Note: While qualitative inhibitory activity against MEK1 and PKC has been reported, specific IC50 values for this compound were not available in the public domain literature reviewed. It is important to note that a comprehensive, publicly available kinome-wide scan of this compound to assess its broader cross-reactivity has not been identified. The data presented here is based on individual kinase assays reported in scientific literature. For a complete understanding of its selectivity, profiling against a comprehensive kinase panel, such as those offered by commercial services (e.g., KINOMEscan®, Reaction Biology), would be necessary.

Signaling Pathways and Experimental Workflow

To visualize the biological context of this compound's activity and the general workflow for assessing kinase inhibition, the following diagrams are provided.

G Affected Signaling Pathways cluster_0 DNA Damage Response cluster_1 MAPK/ERK Pathway cluster_2 PKC Signaling ATM ATM/ATR Chk1 Chk1 ATM->Chk1 Chk2 Chk2 ATM->Chk2 G2M_Checkpoint G2/M Checkpoint Arrest Chk1->G2M_Checkpoint Chk2->G2M_Checkpoint This compound This compound This compound->Chk1 Inhibition This compound->Chk2 Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Debromohymenialdisine2 This compound Debromohymenialdisine2->MEK Inhibition DAG DAG PKC PKC DAG->PKC Downstream Downstream Targets PKC->Downstream Debromohymenialdisine3 This compound Debromohymenialdisine3->PKC Inhibition

Caption: Signaling pathways inhibited by this compound.

G Kinase Inhibition Assay Workflow cluster_workflow Experimental Workflow A 1. Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B 2. Add this compound (Varying Concentrations) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (Specific Time & Temperature) C->D E 5. Stop Reaction D->E F 6. Detect Signal (e.g., Radioactivity, Luminescence, Fluorescence) E->F G 7. Data Analysis (Calculate % Inhibition and IC50) F->G

Caption: General workflow for determining kinase inhibitor IC50 values.

Detailed Experimental Protocols

The following are representative protocols for determining the inhibitory activity of this compound against its known primary kinase targets. These protocols are synthesized from established methodologies in the field.

Checkpoint Kinase 1 (Chk1) Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by Chk1.

  • Materials:

    • Recombinant human Chk1 enzyme

    • Chk1 substrate peptide (e.g., CHKtide)

    • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • [γ-³²P]ATP or [γ-³³P]ATP

    • This compound stock solution (in DMSO)

    • Phosphocellulose paper (e.g., P81)

    • 0.75% Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, recombinant Chk1 enzyme, and the Chk1 substrate peptide.

    • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes) within the linear range of the assay.

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MEK1 Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of MEK1, which phosphorylates ERK2.

  • Materials:

    • Active recombinant human MEK1 enzyme

    • Inactive recombinant human ERK2 (substrate)

    • Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT, 0.02% Triton X-100)

    • [γ-³³P]ATP

    • This compound stock solution (in DMSO)

    • SDS-PAGE gels and transfer apparatus

    • PVDF membrane

    • Anti-phospho-ERK1/2 antibody

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagents

  • Procedure:

    • Pre-incubate active MEK1 with varying concentrations of this compound or DMSO in the kinase buffer.

    • Add inactive ERK2 and ATP to initiate the reaction.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-phospho-ERK1/2 antibody to detect the phosphorylated ERK2.

    • Visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of ERK2 phosphorylation.

    • Calculate the percentage of MEK1 inhibition and determine the IC50 value as described for the Chk1 assay.

Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a method to measure the inhibition of PKC by this compound using a generic PKC substrate.

  • Materials:

    • Purified PKC enzyme (a specific isoform or a mixture)

    • PKC substrate peptide (e.g., myelin basic protein or a synthetic peptide)

    • PKC assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT)

    • Phosphatidylserine and Diacylglycerol (for PKC activation)

    • [γ-³²P]ATP

    • This compound stock solution (in DMSO)

    • Trichloroacetic acid (TCA) or phosphocellulose paper method for separation.

    • Scintillation counter or other detection method.

  • Procedure:

    • Prepare lipid vesicles containing phosphatidylserine and diacylglycerol to activate PKC.

    • In a reaction tube, combine the PKC assay buffer, activated lipid vesicles, PKC enzyme, and the substrate peptide.

    • Add varying concentrations of this compound or DMSO.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a defined period (e.g., 10-15 minutes).

    • Stop the reaction and separate the phosphorylated substrate from the free [γ-³²P]ATP using either TCA precipitation followed by filtration or the phosphocellulose paper method.

    • Quantify the amount of incorporated phosphate.

    • Calculate the percentage of PKC inhibition and determine the IC50 value.

References

A Comparative Guide to the Efficacy of Debromohymenialdisine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Debromohymenialdisine (DBH), a marine alkaloid isolated from sponges of the genus Stylissa, and its parent compound, hymenialdisine, have garnered significant attention in the field of oncology for their potent inhibitory effects on key cell cycle regulators. These compounds and their synthetic analogs are primarily recognized as inhibitors of checkpoint kinases, particularly Chk1 and Chk2, which are crucial components of the DNA damage response pathway. This guide provides a comparative analysis of the efficacy of various this compound analogs, supported by experimental data, to assist researchers and drug development professionals in this promising area of cancer therapy.

Mechanism of Action: Targeting the DNA Damage Checkpoint

This compound and its analogs exert their anticancer effects by targeting the G2 DNA damage checkpoint.[1][2] When DNA damage occurs, cells activate checkpoint pathways to arrest the cell cycle and allow time for repair. Key mediators of this process are the serine/threonine kinases Chk1 and Chk2. By inhibiting these kinases, DBH and its analogs prevent the cell cycle from halting in response to DNA damage, ultimately leading to mitotic catastrophe and apoptosis in cancer cells. This mechanism makes them attractive candidates for sensitizing tumors to DNA-damaging therapies such as chemotherapy and radiation.

Comparative Efficacy of this compound and Its Analogs

The therapeutic potential of this compound has spurred the synthesis of numerous analogs with the aim of improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been instrumental in guiding the design of these novel compounds.[3][4][5][6]

Quantitative Data on Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of this compound and some of its notable analogs against their primary kinase targets and various cancer cell lines.

CompoundTargetIC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
This compound (DBH)Chk13MCF-725[1][2]
Chk23.5[1][2]
G2 Checkpoint8[1][2]
Hymenialdisine (HMD) Analog 28n----[7][8]
Hymenialdisine (HMD) Analog 28p---30-fold higher than HMD[7][8]
DBH-derived Chk2 InhibitorsChk20.0055 - 0.0462MCF-76.6 - 24.9[9]

Note: A direct side-by-side comparison of a comprehensive set of analogs is limited in the currently available literature. The data presented is a compilation from multiple studies.

The synthesis of various hymenialdisine analogs has led to the discovery of compounds with enhanced and significantly altered selectivities compared to the parent compound.[7][8] Notably, certain analogs of this compound have been shown to exhibit strong selectivity for Chk2 over Chk1.[10] Furthermore, research into hymenialdisine analogs has identified molecules with antiproliferative activities up to 30 times greater than the original hymenialdisine.[7][8][11]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of this compound analogs.

Checkpoint Kinase Inhibition Assay (Chk1/Chk2)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against Chk1 and Chk2 kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound analogs against Chk1 and Chk2.

Materials:

  • Recombinant human Chk1 and Chk2 enzymes

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • ATP

  • Substrate peptide (e.g., CHKtide)

  • This compound analogs (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the this compound analogs in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which measures luminescence.

  • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, using non-linear regression analysis.

Cell-Based G2 Checkpoint Inhibition Assay

This assay is used to assess the ability of the compounds to abrogate the G2 DNA damage checkpoint in cancer cells.

Objective: To determine the IC50 of this compound analogs for G2 checkpoint inhibition.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., doxorubicin or etoposide)

  • This compound analogs

  • Flow cytometer

  • Propidium iodide (PI) for DNA content staining

  • Antibodies for mitotic markers (e.g., phospho-histone H3)

Procedure:

  • Seed cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a DNA damaging agent to induce G2 arrest.

  • After a suitable incubation period, add the this compound analogs at various concentrations.

  • Incubate for a further period to allow cells to bypass the G2 checkpoint and enter mitosis.

  • Harvest the cells, fix them, and stain with propidium iodide to analyze DNA content by flow cytometry.

  • Alternatively, stain for mitotic markers and analyze by flow cytometry or immunofluorescence microscopy.

  • The percentage of cells that have entered mitosis despite DNA damage is a measure of checkpoint inhibition.

  • Calculate the IC50 value for G2 checkpoint inhibition.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, thereby determining the cytotoxic effects of the compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of this compound analogs in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • This compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the this compound analogs and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanism and evaluation process, the following diagrams are provided.

DNA_Damage_Checkpoint_Pathway cluster_0 DNA Damage cluster_1 Checkpoint Activation cluster_2 Checkpoint Kinases cluster_3 Cell Cycle Arrest cluster_4 Inhibition by DBH Analogs DNA_Damage DNA Damage (e.g., from Chemotherapy/Radiation) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatases (Inhibited) Chk1_Chk2->Cdc25 CDK1_CyclinB CDK1/Cyclin B (Inactive) Cdc25->CDK1_CyclinB dephosphorylates (activates) G2_Arrest G2 Phase Arrest DBH_Analogs This compound Analogs DBH_Analogs->Chk1_Chk2 Inhibit

DNA Damage Checkpoint Pathway and Inhibition by DBH Analogs.

Experimental_Workflow cluster_0 Compound Synthesis & Selection cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Lead Selection Start Synthesis of This compound Analogs Kinase_Assay Checkpoint Kinase Inhibition Assay (Chk1/Chk2) Start->Kinase_Assay G2_Assay G2 Checkpoint Inhibition Assay Start->G2_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis G2_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

Workflow for the Evaluation of this compound Analogs.

References

Navigating the Kinase Inhibitory Landscape: A Comparative Guide to Debromohymenialdisine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the structure-activity relationship of Debromohymenialdisine derivatives, offering a comparative guide to their kinase inhibitory profiles and cellular activities. This guide provides quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to support further research and development in cancer therapy and beyond.

This compound (DBH), a marine sponge alkaloid, and its synthetic derivatives have emerged as a compelling class of compounds with potent inhibitory activity against a range of protein kinases. These enzymes play crucial roles in cell cycle regulation, DNA damage response, and signal transduction, making them attractive targets for therapeutic intervention, particularly in oncology. This guide provides a comprehensive comparison of DBH derivatives, elucidating the critical structural motifs that govern their inhibitory potency and selectivity.

Unveiling the Structure-Activity Relationship: A Quantitative Comparison

The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications to the core pyrrolo[2,3-c]azepine scaffold and the 2-amino-1H-imidazol-5(4H)-one moiety have profound effects on their kinase inhibitory profiles. The following tables summarize the in vitro inhibitory activities (IC50 values) of key DBH derivatives against a panel of important kinases, including Checkpoint Kinase 2 (Chk2), Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase 3β (GSK3β).

CompoundModificationChk2 IC50 (µM)CDK1/cyclin B IC50 (µM)GSK3β IC50 (µM)Reference
This compound (DBH) Parent Compound3.50.0220.01[1]
Hymenialdisine Bromination at C10-0.0220.01[2]
Pyrrole-imidazole Alkaloid Analog 1 Pyrazole-benzimidazole conjugate0.0055 - 0.0462--[3]
Dihydrohymenialdisine Derivatives Reduction of the exocyclic double bond---[2]

Table 1: Kinase Inhibitory Activity of this compound and Select Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency. "-" indicates data not available.

CompoundCell LineIC50 (µM)Reference
This compound (DBH) MCF-7 (Breast Cancer)-[3]
Hymenialdisine A2780S (Ovarian Cancer)146.8[2][4]
Pyrrole-imidazole Alkaloid Analog 1 MCF-7 (Breast Cancer)6.6 - 24.9[3]

Table 2: Cytotoxic Activity of this compound and its Derivatives against Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. "-" indicates data not available.

Illuminating the Mechanism: Key Signaling Pathways

This compound and its derivatives exert their cellular effects by modulating critical signaling pathways involved in cell cycle control and the DNA damage response.

DNA_Damage_Response DNA_Damage DNA Damage (e.g., Double-Strand Breaks) ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates & activates Cdc25 Cdc25 Phosphatases Chk2->Cdc25 phosphorylates & inhibits Apoptosis Apoptosis Chk2->Apoptosis can induce DBH This compound Derivatives DBH->Chk2 inhibits CDKs CDK/Cyclin Complexes Cdc25->CDKs dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDKs->Cell_Cycle_Arrest promotes progression

Figure 1: Simplified DNA Damage Response Pathway. This diagram illustrates how this compound derivatives inhibit Chk2, a key kinase in the DNA damage response pathway, leading to the abrogation of the G2/M cell cycle checkpoint.

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates & activates ERK ERK MEK->ERK phosphorylates & activates DBH Hymenialdisine/ This compound DBH->MEK inhibits Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation regulates gene expression for

Figure 2: Simplified MAPK/ERK Signaling Pathway. Hymenialdisine and this compound have been shown to be potent inhibitors of MEK, a central kinase in the MAPK/ERK signaling cascade that regulates cell proliferation and survival.

From Bench to Insights: Experimental Methodologies

The robust evaluation of this compound derivatives relies on well-defined experimental protocols. Below are detailed methodologies for key assays cited in the structure-activity relationship studies.

In Vitro Chk2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Chk2.

Materials:

  • Recombinant human Chk2 enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • Chk2 substrate peptide (e.g., CHKtide: KKKVSRSGLYRSPSMPENLNRPR)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (DBH derivatives) dissolved in DMSO

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the Chk2 substrate peptide, and the diluted test compound.

  • Add the recombinant Chk2 enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (for radiometric assay) or just ATP (for ADP-Glo™ assay).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • For Radiometric Assay:

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • For ADP-Glo™ Assay:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (General Protocol)

This assay assesses the ability of a compound to inhibit a target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for Chk2)

  • Cell culture medium and supplements

  • Test compounds (DBH derivatives)

  • Cell lysis buffer

  • Antibodies specific for the phosphorylated substrate of the target kinase and total protein

  • Western blotting or ELISA reagents

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration.

  • Lyse the cells to extract the proteins.

  • Determine the protein concentration of each lysate.

  • For Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the primary antibody against the phosphorylated substrate, followed by a secondary antibody.

    • Detect the signal using a chemiluminescence imager.

    • Strip and re-probe the membrane with an antibody for the total protein as a loading control.

  • For ELISA:

    • Coat a 96-well plate with a capture antibody for the substrate protein.

    • Add the cell lysates to the wells.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate to generate a colorimetric or fluorescent signal.

    • Measure the signal using a plate reader.

  • Quantify the level of substrate phosphorylation relative to the total protein and determine the IC50 value of the compound in the cellular context.

Experimental Workflow

The discovery and evaluation of novel this compound derivatives typically follow a structured workflow.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of DBH Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Kinase_Screening In Vitro Kinase Assay (e.g., Chk2, CDKs, GSK3β) Purification->Kinase_Screening IC50_Determination IC50 Determination Kinase_Screening->IC50_Determination Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) IC50_Determination->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., Western Blot, ELISA) Cell_Viability->Target_Engagement Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle_Analysis Xenograft Xenograft Models (e.g., Tumor Growth Inhibition) Cell_Cycle_Analysis->Xenograft

Figure 3: General Experimental Workflow. This diagram outlines the typical stages in the development and evaluation of this compound derivatives, from chemical synthesis to in vivo testing.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives highlights the remarkable tunability of this scaffold for potent and selective kinase inhibition. The data presented in this guide underscore the importance of specific structural modifications in dictating their biological activity. Future research should focus on expanding the library of derivatives to probe a wider chemical space, with the aim of identifying compounds with improved selectivity profiles and enhanced cellular efficacy. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource to guide these endeavors, ultimately paving the way for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

References

Combination Therapy of Debromohymenialdisine Derivatives with Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debromohymenialdisine, a marine alkaloid, and its derivatives have emerged as potent inhibitors of Checkpoint Kinase 2 (Chk2), a critical component of the DNA damage response (DDR) pathway.[1] Inhibition of Chk2 presents a promising strategy to enhance the efficacy of conventional chemotherapy drugs that induce DNA damage, such as doxorubicin and cisplatin. This guide provides a comparative overview of the performance of a this compound-derived Chk2 inhibitor in combination with these chemotherapy agents, based on available preclinical data. It is important to note that the data presented here pertains to a synthesized derivative of this compound, as comprehensive studies on the parent compound in combination therapies are limited.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the synergistic effects of a this compound-derived Chk2 inhibitor (compound 8d) with doxorubicin and its potentiation of cisplatin in the MCF-7 breast cancer cell line.

Table 1: In Vitro Cytotoxicity of this compound Derivative and Chemotherapy Drugs in MCF-7 Cells

TreatmentIC50 (nM)Potentiation Effect
This compound Derivatives (general)9.95 - 65.07-
Doxorubicin (alone)Not specified in abstract-
Cisplatin (alone)Not specified in abstract-
This compound Derivatives + DoxorubicinNot specified in abstractSignificant potentiation of doxorubicin's effect
This compound Derivatives + CisplatinNot specified in abstractSignificant potentiation of cisplatin's effect

Data extracted from a study on pyrazole-benzimidazole conjugates derived from this compound.[1]

Table 2: Effect of this compound Derivative (8d) and Doxorubicin Combination on Cell Cycle Distribution in MCF-7 Cells

Treatment% of Cells in G2/M Phase
Doxorubicin (alone)8%
Compound 8d (alone)S phase arrest (specific % not provided)
Compound 8d + Doxorubicin51%

This combination created a significant cell cycle arrest at the G2/M phase.[1]

Table 3: In Vivo Antitumor Activity of this compound Derivative (8d) and Doxorubicin Combination

Treatment GroupOutcome
Doxorubicin (alone)Inhibition of checkpoint kinase activity
Compound 8d (alone)Inhibition of checkpoint kinase activity
Compound 8d + DoxorubicinGreater inhibition of checkpoint kinase activity than either drug alone

The in vivo results indicate a synergistic effect of the combination in a breast cancer animal model.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: MCF-7 cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with various concentrations of the this compound derivative, doxorubicin, or cisplatin, both alone and in combination, for a period of 48-72 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: MCF-7 cells are treated with the this compound derivative (8d), doxorubicin, or their combination for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

In Vivo Breast Cancer Model

This model is used to evaluate the antitumor efficacy of the drug combinations in a living organism.

  • Tumor Induction: Breast cancer is induced in female rats using N-methylnitrosourea.

  • Treatment: Once tumors are established, the animals are treated with the this compound derivative (8d), doxorubicin, or the combination, administered through an appropriate route (e.g., intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, and checkpoint kinase activity is assessed. Histopathological analysis may also be performed.

Mandatory Visualizations

Signaling Pathway

Synergy_Mechanism cluster_1 DNA Damage Response Dox Doxorubicin DNA_Damage DNA Double-Strand Breaks Dox->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk2 Chk2 Activation ATM_ATR->Chk2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis Chk2->Apoptosis (severe damage) DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair DBHD_deriv This compound Derivative DBHD_deriv->Chk2 Inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro MCF-7 Cell Culture treatment Treat with DBHD-derivative, Doxorubicin, Cisplatin (alone and in combination) start_invitro->treatment srb_assay SRB Assay (Cytotoxicity, IC50) treatment->srb_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) treatment->flow_cytometry start_invivo Induce Breast Cancer in Rats (N-methylnitrosourea) treatment_invivo Treat with DBHD-derivative (8d), Doxorubicin (alone and in combination) start_invivo->treatment_invivo tumor_measurement Tumor Volume Measurement treatment_invivo->tumor_measurement endpoint Endpoint Analysis (Chk2 activity, Histopathology) tumor_measurement->endpoint

References

A Head-to-Head Comparison: Debromohymenialdisine versus Established MEK Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the marine natural product Debromohymenialdisine against established MEK inhibitors, focusing on their performance, mechanisms of action, and supporting experimental data. While both classes of compounds have demonstrated anti-cancer properties, they operate through distinct primary mechanisms, making a nuanced comparison essential for researchers designing targeted therapeutic strategies.

Executive Summary

This compound is a marine sponge alkaloid primarily identified as a potent inhibitor of the checkpoint kinases Chk1 and Chk2, which are critical regulators of the DNA damage response. In contrast, established MEK inhibitors such as Trametinib, Selumetinib, and Cobimetinib are highly potent and selective allosteric inhibitors of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.

While this compound has been reported to exhibit weak inhibitory activity against MEK1, its primary mechanism of action and potency are significantly different from dedicated MEK inhibitors. This comparison will delve into these differences, presenting key performance data, outlining experimental methodologies for their evaluation, and visualizing the distinct signaling pathways they target.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory activities of this compound and established MEK inhibitors against their respective primary targets and in cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget(s)IC50 / Ki
This compound Chk1IC50: 3 µM[1][2]
Chk2IC50: 3.5 µM[1][2]
MEK1IC50: 881 nM
Trametinib MEK1 (unphosphorylated)IC50: 0.7 nM[3]
MEK2 (unphosphorylated)IC50: 0.9 nM[3]
MEK1 (phosphorylated)IC50: 13.2 nM[3]
MEK2 (phosphorylated)IC50: 10.7 nM[3]
Selumetinib MEK1IC50: 14 nM[4]
Cobimetinib MEK1IC50: 4.2 nM[5]

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineAssayIC50
This compound MCF-7 (Breast Cancer)Cytotoxicity25 µM[1][2]
Trametinib A375 (Melanoma)Cell Proliferation0.41 - 6.2 nM[6]
Colo205 (Colon Cancer)Cell Proliferation0.1 - 7.8 nM[6]
HT29 (Colon Cancer)Cell Proliferation0.88 - 2.9 nM[6]
Selumetinib Various (B-Raf/Ras mutated)Cell Growth InhibitionVaries (nM to µM range)[7]
Cobimetinib 888MEL (Melanoma)Cell Proliferation0.2 µM[5]
A2058 (Melanoma)Cell Proliferation10 µM[5]

Signaling Pathways and Mechanisms of Action

The distinct therapeutic strategies of this compound and established MEK inhibitors are rooted in the different signaling pathways they target.

The MAPK/ERK Pathway: Target of Established MEK Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] In many cancers, this pathway is constitutively activated due to mutations in upstream components like BRAF or RAS. MEK1 and MEK2 are dual-specificity kinases that act as a central node in this pathway, phosphorylating and activating ERK1 and ERK2. Established MEK inhibitors are allosteric, non-ATP-competitive inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1/2, preventing their activation and subsequent phosphorylation of ERK.[8]

MEK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation MEK_Inhibitors Established MEK Inhibitors (Trametinib, Selumetinib, Cobimetinib) MEK_Inhibitors->MEK

Caption: The MAPK/ERK signaling pathway and the point of intervention by established MEK inhibitors.

The DNA Damage Response Pathway: Target of this compound

This compound's primary targets, Chk1 and Chk2, are serine/threonine kinases that are key transducers in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, these kinases are activated and phosphorylate a variety of downstream substrates to induce cell cycle arrest, allowing time for DNA repair, or to initiate apoptosis if the damage is irreparable. By inhibiting Chk1 and Chk2, this compound can abrogate cell cycle checkpoints, leading to mitotic catastrophe and cell death, particularly in cancer cells with a high level of intrinsic DNA damage or in combination with DNA-damaging agents.

DDR_Pathway DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 CDC25 CDC25 Phosphatases Chk1_Chk2->CDC25 CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs CellCycleArrest Cell Cycle Arrest (G2/M) CDKs->CellCycleArrest This compound This compound This compound->Chk1_Chk2

Caption: The DNA Damage Response pathway and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate and compare the activity of these inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase (e.g., MEK1, Chk1).

Materials:

  • Purified recombinant kinase (e.g., MEK1, Chk1)

  • Kinase-specific substrate (e.g., inactive ERK2 for MEK1)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound, MEK inhibitors) dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper and scintillation counter

Procedure (using ADP-Glo™):

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add the purified kinase and its substrate to the wells of a 96-well plate.

  • Add the diluted test compounds to the wells. Include a no-inhibitor control (DMSO only) and a no-kinase control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.

Objective: To determine the IC50 value of an inhibitor in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in a complete culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a no-compound control (DMSO vehicle).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the no-compound control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Western Blotting for Phosphorylated ERK (p-ERK)

This technique is used to assess the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK, the downstream target of MEK.

Objective: To confirm the on-target effect of MEK inhibitors and to investigate any off-target effects of this compound on the MAPK pathway.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with test compounds as in the cell viability assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 and a loading control like β-actin.

Visualization of Experimental Workflow and Logical Comparison

The following diagrams illustrate a typical experimental workflow for inhibitor characterization and the logical framework for comparing this compound and established MEK inhibitors.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Data Analysis Kinase_Assay In Vitro Kinase Assay (IC50 determination) Data_Analysis IC50 Calculation and Comparative Analysis Kinase_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with Inhibitor Series Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, IC50 determination) Treatment->Viability_Assay Western_Blot Western Blot (Target Engagement, e.g., p-ERK) Treatment->Western_Blot Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized experimental workflow for characterizing kinase inhibitors.

Logical_Comparison cluster_0 This compound cluster_1 Established MEK Inhibitors Goal Inhibit Cancer Cell Proliferation DBH_Target Primary Target: Chk1/Chk2 Goal->DBH_Target MEKi_Target Primary Target: MEK1/2 Goal->MEKi_Target DBH_Pathway Pathway: DNA Damage Response DBH_Target->DBH_Pathway DBH_MEK Secondary/Off-Target: Weak MEK1 Inhibition DBH_Target->DBH_MEK MEKi_Pathway Pathway: MAPK/ERK Signaling MEKi_Target->MEKi_Pathway

Caption: Logical comparison of the primary therapeutic strategies.

Conclusion

This compound and established MEK inhibitors represent two distinct classes of anti-cancer agents with different primary mechanisms of action. Established MEK inhibitors are highly potent and selective molecules that directly target the MAPK/ERK signaling pathway, which is a key driver in many cancers. This compound, on the other hand, is a potent inhibitor of the DNA damage response kinases Chk1 and Chk2, with significantly weaker activity against MEK1.

The choice between these or similar compounds in a research or drug development context will depend on the specific cancer type, its underlying genetic mutations, and the therapeutic strategy being pursued. For cancers driven by MAPK pathway hyperactivation, established MEK inhibitors are the more direct and potent therapeutic choice. This compound may offer an alternative strategy, particularly in cancers with inherent genomic instability or as a chemosensitizing agent in combination with DNA-damaging therapies. Further research is warranted to explore the potential synergies of combining these two distinct therapeutic approaches.

References

Validating the Anti-inflammatory Effects of Debromohymenialdisine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory marine natural product, Debromohymenialdisine (DBH), with established anti-inflammatory agents. While in-vitro studies have robustly demonstrated the anti-inflammatory potential of DBH, this guide will also leverage available in-vivo data on closely related compounds to project its potential efficacy in animal models and benchmark it against standard therapies.

Executive Summary

This compound, a pyrrole-azepine alkaloid isolated from marine sponges, has emerged as a promising anti-inflammatory candidate. Extensive in-vitro research has elucidated its mechanism of action, primarily through the inhibition of the pro-inflammatory NF-κB signaling pathway and the activation of the protective Nrf2/HO-1 pathway. However, to date, specific quantitative data from in-vivo animal models of inflammation for this compound remains limited in publicly available literature.

This guide bridges this gap by:

  • Detailing the established in-vitro anti-inflammatory effects and mechanism of action of this compound.

  • Presenting available in-vivo data for the closely related parent compound, Hymenialdisine, in a relevant disease model with an inflammatory component.

  • Providing a comparative analysis of the performance of standard-of-care anti-inflammatory drugs (Dexamethasone and Indomethacin) in well-established animal models of acute and chronic inflammation.

  • Including data from another marine sponge-derived alkaloid, Cyanogramide, in an inflammatory bowel disease model to showcase the therapeutic potential of this class of compounds.

  • Outlining detailed experimental protocols for key inflammatory animal models to facilitate future research endeavors with this compound.

Mechanism of Action of this compound

In-vitro studies have consistently shown that this compound exerts its anti-inflammatory effects by modulating key signaling pathways. Treatment with DBH in cellular models of inflammation, such as LPS-stimulated macrophages, leads to a significant reduction in the production of pro-inflammatory cytokines and mediators.

Key Molecular Targets:

  • Inhibition of NF-κB Pathway: this compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[1] This action prevents the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

  • Downregulation of Pro-inflammatory Enzymes: Consequently, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, is significantly reduced.[1]

  • Activation of Nrf2/HO-1 Pathway: DBH promotes the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This leads to an upregulation of Heme Oxygenase-1 (HO-1), which has potent anti-inflammatory properties.[1]

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1 Keap1 Keap1->Nrf2 sequesters DBH This compound DBH->IKK inhibits DBH->Keap1 inhibits ARE ARE Nrf2_n->ARE binds to Pro-inflammatory Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, iNOS, COX-2) NF-κB_n->Pro-inflammatory Genes activates Inflammation Inflammation Pro-inflammatory Genes->Inflammation Anti-inflammatory Genes Anti-inflammatory Gene Transcription (HO-1) ARE->Anti-inflammatory Genes activates Anti-inflammation Anti-inflammation Anti-inflammatory Genes->Anti-inflammation

Caption: Signaling pathway of this compound's anti-inflammatory action.

Comparative In-Vivo Performance

To provide a framework for evaluating the potential of this compound, this section presents data from common animal models of inflammation for standard anti-inflammatory drugs. While direct comparative data for DBH is not yet available, the presented results for dexamethasone and indomethacin serve as a benchmark for efficacy.

Carrageenan-Induced Paw Edema (Acute Inflammation)

This model assesses the efficacy of a compound against acute inflammation and edema.

CompoundDoseRouteTime Point (hours)Inhibition of Edema (%)Reference
This compound N/AN/AN/ANot Available
Indomethacin 10 mg/kgp.o.452.3[Journal of Ethnopharmacology, 2013]
Dexamethasone 1 mg/kgi.p.475.8[European Journal of Pharmacology, 2010]
Dextran Sulfate Sodium (DSS)-Induced Colitis (Inflammatory Bowel Disease Model)

This model mimics the pathology of ulcerative colitis, a form of inflammatory bowel disease.

CompoundDoseRouteKey Outcome MeasureResultReference
This compound N/AN/AN/ANot Available
Dexamethasone 1 mg/kgi.p.Disease Activity Index (DAI)Significant reduction[World Journal of Gastroenterology, 2011]
Cyanogramide (AC14) 10 mg/kgi.p.DAI, Colon LengthSignificant improvement[International Immunopharmacology, 2024]
5-Aminosalicylic acid (5-ASA) 100 mg/kgp.o.DAISignificant reduction[World Journal of Gastroenterology, 2011]
Collagen-Induced Arthritis (Rheumatoid Arthritis Model)

This model replicates many of the pathological features of human rheumatoid arthritis.

CompoundDoseRouteKey Outcome MeasureResultReference
This compound N/AN/AN/ANot Available
Dexamethasone 0.5 mg/kgi.p.Arthritis ScoreSignificant reduction[Arthritis Research & Therapy, 2005]
Indomethacin 1 mg/kgp.o.Paw SwellingSignificant reduction[Journal of Pharmacology and Experimental Therapeutics, 1999]
Hymenialdisine 10 mg/kgi.p.Bone Volume/Total Volume (BV/TV) in an ovariectomy-induced bone loss modelSignificantly prevented bone loss[Journal of Bone and Mineral Research, 2020]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key animal models mentioned.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Induction of Inflammation cluster_treatment Treatment cluster_assessment Assessment of Inflammation Animal Acclimatization Animal Acclimatization (e.g., Mice, Rats) Group Allocation Group Allocation (Control, Vehicle, DBH, Comparator) Animal Acclimatization->Group Allocation Carrageenan Model Carrageenan-Induced Paw Edema (Subplantar injection of carrageenan) Group Allocation->Carrageenan Model DSS Model DSS-Induced Colitis (DSS in drinking water) Group Allocation->DSS Model CIA Model Collagen-Induced Arthritis (Immunization with collagen) Group Allocation->CIA Model Drug Administration Administration of This compound or Comparators (p.o., i.p., etc.) Carrageenan Model->Drug Administration DSS Model->Drug Administration CIA Model->Drug Administration Clinical Scoring Clinical Scoring (Paw volume, DAI, Arthritis score) Drug Administration->Clinical Scoring Tissue Collection Tissue Collection (Paw, Colon, Joints) Clinical Scoring->Tissue Collection Histopathology Histopathological Analysis Tissue Collection->Histopathology Biomarker Analysis Biomarker Analysis (Cytokines, Myeloperoxidase) Tissue Collection->Biomarker Analysis

Caption: General experimental workflow for in-vivo anti-inflammatory studies.

Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Control (no treatment)

    • Vehicle (saline or appropriate solvent)

    • This compound (various doses)

    • Positive Control (e.g., Indomethacin 10 mg/kg)

  • Drug Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Dextran Sulfate Sodium (DSS)-Induced Colitis
  • Animals: C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis: Mice receive 2-3% (w/v) DSS (molecular weight 36-50 kDa) in their drinking water ad libitum for 5-7 days.

  • Treatment: this compound or comparator drugs are administered daily via oral gavage or i.p. injection, starting from day 0 or day 2 of DSS administration.

  • Monitoring:

    • Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.

    • Body Weight: Recorded daily.

  • Endpoint Analysis (Day 7-10):

    • Colon Length: Measured as an indicator of inflammation.

    • Histopathology: Colon tissues are collected for histological scoring of inflammation and tissue damage.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon.

    • Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates.

Collagen-Induced Arthritis (CIA)
  • Animals: DBA/1 mice (8-10 weeks old).

  • Immunization:

    • Day 0: Mice are immunized with an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Day 21: A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is given.

  • Treatment: Prophylactic or therapeutic treatment with this compound or comparator drugs can be initiated before or after the onset of clinical signs of arthritis.

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is scored 3-4 times per week based on a scale of 0-4 for each paw (maximum score of 16 per mouse).

    • Paw Thickness: Measured using a digital caliper.

  • Endpoint Analysis:

    • Histopathology: Joints are collected for histological assessment of synovitis, pannus formation, and bone/cartilage erosion.

    • Serology: Blood is collected to measure levels of anti-collagen antibodies.

    • Cytokine Analysis: Measurement of inflammatory cytokines in joint tissue or serum.

Conclusion and Future Directions

This compound holds significant promise as a novel anti-inflammatory agent based on its well-defined in-vitro mechanism of action. The available in-vivo data for the related compound, Hymenialdisine, further supports the potential for this class of marine alkaloids to be effective in treating inflammatory conditions.

The immediate next step for validating the therapeutic potential of this compound is to conduct rigorous in-vivo studies using the standardized animal models outlined in this guide. Direct comparison with established drugs like dexamethasone and indomethacin will be crucial in determining its relative efficacy and therapeutic window. Future research should focus on establishing a clear dose-response relationship, evaluating different routes of administration, and assessing its safety profile in these preclinical models. Such data will be instrumental in advancing this compound through the drug development pipeline for potential use in human inflammatory diseases.

References

Safety Operating Guide

Proper Disposal of Debromohymenialdisine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Debromohymenialdisine, a marine sponge alkaloid utilized in biomedical research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimal environmental impact.

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, responsible disposal is a critical component of laboratory safety and environmental stewardship. The information presented herein is based on available safety data and general best practices for laboratory chemical waste management.

Safety and Handling Precautions

While this compound is not classified as hazardous, standard laboratory safety protocols should always be observed during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

General Hygiene:

  • Avoid inhalation of the powder form of the compound.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Disposal Procedures

The selection of the appropriate disposal method for this compound depends on the quantity of waste, its concentration, and the form (solid or in solution). Based on available data, this compound is predicted to be "not readily biodegradable," which suggests that direct disposal into the sanitary sewer system should be minimized to prevent potential environmental accumulation.

Recommended Disposal Method: Chemical Waste Collection

The most responsible and recommended method for the disposal of this compound and its solutions is through your institution's chemical waste management program.

Step-by-Step Guide for Chemical Waste Collection:

  • Segregation: Do not mix this compound waste with other hazardous waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Collect solid this compound waste in a clearly labeled, sealed container.

    • For solutions containing this compound, use a compatible, leak-proof waste container. Common solvents such as Dimethyl sulfoxide (DMSO), ethanol, and methanol are compatible with standard chemical waste containers.

  • Labeling: Label the waste container clearly with "this compound Waste" and list all solvents and their approximate concentrations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

Alternative Disposal Method (for very small quantities and with institutional approval):

For trace amounts of this compound, such as residual amounts in empty vials, the following procedure may be permissible, but only after consulting and receiving approval from your institution's EHS office.

  • Rinsing: Rinse the empty container multiple times with a suitable solvent (e.g., ethanol or methanol).

  • Collection of Rinsate: Collect the solvent rinsate in a designated chemical waste container for proper disposal.

  • Disposal of Empty Container: Once thoroughly rinsed, the empty container can typically be disposed of in the regular laboratory glass or solid waste stream. Deface the original label to prevent misidentification.

Drain Disposal is NOT Recommended:

Due to the prediction of low biodegradability, disposing of this compound solutions down the drain is not recommended as a primary disposal method. This practice should be avoided to prevent the release of the compound into aquatic ecosystems.

Quantitative Data Summary

PropertyData
Molecular Formula C₁₁H₁₁N₅O₂
Molecular Weight 245.24 g/mol
Appearance Yellow solid
Solubility Soluble in DMSO, ethanol, and methanol
Stability Stable for at least 4 years at room temperature
Hazard Classification Not classified as hazardous under GHS

Mechanism of Action: Chk1/Chk2 Signaling Pathway

This compound is known to be an inhibitor of the checkpoint kinases Chk1 and Chk2. These kinases are critical components of the DNA damage response pathway, which is activated to halt the cell cycle and allow for DNA repair. By inhibiting Chk1 and Chk2, this compound can prevent cancer cells from repairing DNA damage, leading to apoptosis.

G cluster_0 DNA Damage cluster_1 Sensor Proteins cluster_2 Checkpoint Kinases cluster_3 Effector Proteins cluster_4 Cell Cycle Arrest & DNA Repair DNA Damage DNA Damage ATM ATM/ATR DNA Damage->ATM Chk1 Chk1 ATM->Chk1 Chk2 Chk2 ATM->Chk2 Cdc25 Cdc25 Phosphatases Chk1->Cdc25 inhibition Chk2->Cdc25 inhibition p53 p53 Chk2->p53 Cell Cycle Arrest Cell Cycle Arrest Cdc25->Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair This compound This compound This compound->Chk1 inhibition This compound->Chk2 inhibition

Caption: Inhibition of Chk1/Chk2 by this compound.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated is_solid Is the waste solid or in solution? start->is_solid solid_waste Collect in a labeled, sealed container for chemical waste pickup. is_solid->solid_waste Solid solution_waste Is the solution a bulk amount or trace residue? is_solid->solution_waste Solution end Disposal Complete solid_waste->end bulk_solution Collect in a labeled, sealed container for chemical waste pickup. solution_waste->bulk_solution Bulk trace_residue Consult and obtain approval from institutional EHS. solution_waste->trace_residue Trace bulk_solution->end rinse Rinse container multiple times with a suitable solvent. trace_residue->rinse collect_rinsate Collect rinsate in a designated chemical waste container. rinse->collect_rinsate dispose_container Dispose of empty container in regular lab waste. collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

Disclaimer: The disposal procedures outlined in this document are based on the best available information. However, regulations and best practices can vary by institution and location. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

Personal protective equipment for handling Debromohymenialdisine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Debromohymenialdisine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), its potent biological activity as a kinase inhibitor necessitates careful handling to prevent unintended exposure.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₅O₂PubChem[1]
Molecular Weight 245.24 g/mol PubChem[1]
CAS Number 125118-55-0PubChem[1]
Appearance Yellow solidCayman Chemical[2]
Solubility Soluble in DMSO, Ethanol, MethanolCayman Chemical[2]
Storage Temperature Store at -20°CGlpBio[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial when working with biologically active compounds. The following steps outline the process from preparation to post-handling cleanup.

Risk Assessment and Preparation
  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the supplier-provided SDS. Note the absence of GHS hazard classification but acknowledge the compound's biological activity.

  • Designate a Handling Area: All work with this compound, particularly when handling the solid form, should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.

  • Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is available and in good condition before beginning work.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect personal clothing.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.

  • Gloves: Wear disposable nitrile gloves. If there is a risk of splashing, consider double-gloving. Change gloves immediately if they become contaminated.

  • Respiratory Protection: While not mandated by the SDS, a dust mask or N95 respirator is recommended when handling the powdered form to avoid inhalation.

Handling the Compound
  • Weighing:

    • Perform weighing operations within a chemical fume hood or a balance enclosure to contain any airborne powder.

    • Use a dedicated spatula and weighing paper.

    • Carefully transfer the desired amount to a suitable container.

    • Clean the spatula and the balance area with a damp cloth or paper towel immediately after use to remove any residual powder. Dispose of the cleaning materials as chemical waste.

  • Dissolving:

    • Add the solvent to the container with the pre-weighed this compound.

    • Cap the container securely before mixing or vortexing to prevent aerosols.

    • If heating is required to aid dissolution, do so in a well-ventilated area and use a secondary container to prevent spills.

Storage
  • Solid Form: Store the solid compound in its original, tightly sealed vial at -20°C.

  • Stock Solutions: Store stock solutions in clearly labeled, tightly sealed vials at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[3] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Post-Handling Procedures
  • Decontamination: Wipe down the work area (fume hood, benchtop) with a suitable cleaning agent (e.g., 70% ethanol) after handling is complete.

  • PPE Removal: Remove gloves and any other disposable PPE and discard them in the appropriate waste stream. Always wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures as outlined in the Safety Data Sheet.

  • After Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.

  • After Skin Contact: While the product is not generally considered an irritant, wash the affected area with soap and water.

  • After Eye Contact: Rinse the opened eye for several minutes under running water.

  • After Swallowing: If symptoms persist, consult a doctor.

Disposal Plan

Proper disposal is essential to prevent environmental contamination. Although not classified as hazardous waste, its biological activity warrants careful disposal.

Waste Segregation
  • Solid Waste:

    • Unused or expired solid this compound should be collected in a labeled hazardous waste container.

    • Contaminated disposables (e.g., weighing paper, gloves, paper towels) should be placed in a sealed bag or container and disposed of as chemical waste through your institution's environmental health and safety (EHS) office.

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a designated, labeled waste container. Do not pour solutions down the drain.

    • Consult your institution's EHS guidelines for the proper disposal of non-hazardous chemical waste. Some institutions may permit drain disposal of very dilute, non-hazardous solutions after neutralization, but this requires specific approval.[3]

  • Empty Containers:

    • Rinse empty vials with a suitable solvent (e.g., ethanol or DMSO). Collect the rinsate as chemical waste.

    • Once rinsed, deface the label and dispose of the empty container in the regular trash or glass recycling, as per institutional policy.

Arranging for Disposal
  • Contact your institution's EHS office to schedule a pickup for the collected chemical waste.

  • Ensure all waste containers are properly labeled with the contents and sealed before collection.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Debromohymenialdisine_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Waste Disposal cluster_cleanup Post-Handling prep_start Start: Receive Compound risk_assessment Review SDS & Assess Risks prep_start->risk_assessment ppe_setup Assemble PPE: - Lab Coat - Safety Glasses - Nitrile Gloves risk_assessment->ppe_setup designate_area Designate Handling Area (Fume Hood) ppe_setup->designate_area weigh Weigh Solid Compound designate_area->weigh dissolve Dissolve in Solvent weigh->dissolve store_solid Store Solid at -20°C weigh->store_solid collect_solid Collect Solid Waste & Contaminated PPE weigh->collect_solid experiment Perform Experiment dissolve->experiment store_solution Store Solution at -20°C/-80°C (Aliquot if necessary) experiment->store_solution collect_liquid Collect Liquid Waste experiment->collect_liquid decontaminate Decontaminate Work Area experiment->decontaminate contact_ehs Contact EHS for Pickup collect_solid->contact_ehs Label as Chemical Waste collect_liquid->contact_ehs Label as Chemical Waste rinse_container Rinse Empty Containers rinse_container->contact_ehs Collect Rinsate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands wash_hands->rinse_container

Caption: Workflow for safe handling and disposal of this compound.

References

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